(4S)-4-hydroxy-2-oxopentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(4S)-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |
InChI Key |
HFKQINMYQUXOCH-VKHMYHEASA-N |
SMILES |
CC(CC(=O)C(=O)O)O |
Isomeric SMILES |
C[C@@H](CC(=O)C(=O)O)O |
Canonical SMILES |
CC(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of (4S)-4-hydroxy-2-oxopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-4-hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxovalerate, is a chiral α-keto acid that has been identified as a key intermediate in the microbial metabolism of certain amino acids and unsaturated compounds. Its discovery has been pivotal in elucidating novel metabolic pathways in bacteria, particularly in species of Pseudomonas. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data available in the scientific literature.
Discovery in Pseudomonas putida
The first significant report on 4-hydroxy-2-oxopentanoic acid emerged from studies on the metabolic pathways of unnatural amino acids in Pseudomonas putida mt-2. In a seminal 1981 paper, Kunz, Ribbons, and Chapman investigated the catabolism of d-allylglycine (d-2-amino-4-pentenoic acid) and dl-cis-crotylglycine.[1][2] They observed that spontaneous mutants of P. putida mt-2, harboring the TOL plasmid pWWO, gained the ability to utilize these compounds as sole sources of carbon and energy.
Their research revealed that 4-hydroxy-2-oxopentanoic acid is a crucial intermediate in the degradation pathway of d-allylglycine. The pathway is initiated by the action of a dehydrogenase, leading to the formation of 2-keto-4-pentenoic acid, which is then hydrated to 4-hydroxy-2-oxopentanoic acid by the enzyme 2-keto-4-pentenoic acid hydratase. Subsequently, 4-hydroxy-2-oxopentanoate aldolase cleaves the molecule into pyruvate and acetaldehyde.[1][2] The stereochemistry of the hydroxy group was later determined to be of the S-configuration.
Metabolic Pathway of D-Allylglycine in Pseudomonas putida mt-2
The metabolic cascade leading to and from this compound is a key feature of this pathway.
Isolation and Characterization
While the 1981 study by Kunz et al. identified 4-hydroxy-2-oxopentanoic acid as a metabolic intermediate, a detailed protocol for its isolation from natural sources as a pure (4S)-enantiomer is not extensively described in the literature. The compound's transient nature within the metabolic pathway makes its accumulation and purification challenging. The primary methods for its characterization have relied on enzymatic assays and spectroscopic analysis of reaction mixtures.
Experimental Protocols
1. Cultivation of Pseudomonas putida and Preparation of Cell Extracts (Based on Kunz et al., 1981)
This protocol outlines the general procedure for growing the bacterial strain and preparing cell extracts for enzymatic assays.
2. Enzymatic Assay for 4-Hydroxy-2-oxopentanoate Aldolase Activity
The activity of the aldolase that cleaves 4-hydroxy-2-oxopentanoic acid can be measured by monitoring the formation of one of its products, pyruvate.
-
Reaction Mixture:
-
Potassium phosphate buffer (pH 7.5)
-
(dl)-4-hydroxy-2-oxopentanoic acid (substrate)
-
Cell extract containing the aldolase
-
-
Procedure:
-
Incubate the reaction mixture at 30°C.
-
At specific time intervals, withdraw aliquots and stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Centrifuge to remove precipitated protein.
-
Assay the supernatant for pyruvate formation using a lactate dehydrogenase-coupled assay, monitoring the oxidation of NADH at 340 nm.
-
3. Chemoenzymatic Synthesis of (4S)-4-amino-2-hydroxy Acids (as an alternative for obtaining related structures)
Given the challenges in isolating the natural this compound, chemoenzymatic synthesis provides a robust alternative for producing structurally related compounds with defined stereochemistry. The following is a generalized workflow based on the synthesis of 4-amino-2-hydroxy acids.
Quantitative Data
The quantitative data available for this compound primarily relates to the enzymatic activities involved in its metabolism in P. putida.
| Enzyme | Substrate | Specific Activity (nmol/min per mg of protein) | Notes | Reference |
| 2-Keto-4-pentenoic acid hydratase | 2-Keto-4-pentenoic acid | 1,200 | Measured in cell extracts of P. putida PaM1000 grown on dl-allylglycine. | Kunz et al., 1981 |
| 4-Hydroxy-2-oxopentanoate aldolase | (dl)-4-Hydroxy-2-oxopentanoate | 1,100 | Measured in cell extracts of P. putida PaM1000 grown on dl-allylglycine. | Kunz et al., 1981 |
Biological Role and Signaling
This compound is primarily recognized as a metabolic intermediate in prokaryotes.[3] It has been identified as a metabolite in Escherichia coli.[3] Its direct involvement in cellular signaling pathways has not been extensively documented. However, as a short-chain hydroxy fatty acid, it belongs to a class of molecules known to have diverse biological activities. Short-chain fatty acids, in general, are crucial signaling molecules, particularly in the context of gut microbiota and host interactions, where they can act as inhibitors of histone deacetylases and activate G-protein-coupled receptors. Further research is required to determine if this compound possesses similar signaling functions.
Conclusion
References
The Biological Role of (4S)-4-hydroxy-2-oxopentanoic acid in Escherichia coli: A Technical Guide
Abstract
(4S)-4-hydroxy-2-oxopentanoic acid, also known as (4S)-4-hydroxy-2-ketopentanoic acid (HKP), is a key stereospecific intermediate in the catabolism of phenylpropanoid compounds in Escherichia coli. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its metabolic fate, the enzymology of its processing, and the genetic regulation of its catabolic pathway. This document is intended for researchers, scientists, and drug development professionals interested in bacterial metabolic pathways and enzyme function.
Introduction
Escherichia coli, a versatile bacterium, possesses a wide array of metabolic pathways that enable it to utilize diverse carbon sources. Among these is the capacity to degrade aromatic compounds, such as phenylpropionate, which are abundant in nature. The catabolism of these compounds converges on a central metabolic pathway, the mhp operon-encoded pathway, where this compound emerges as a critical intermediate. The stereospecific nature of this molecule and its enzymatic processing highlight the precision of bacterial metabolic networks. Understanding the biological role of this keto-acid and its associated enzyme, 4-hydroxy-2-keto-pentanoic acid aldolase (MhpE), provides insights into bacterial catabolism and may inform strategies for bioremediation and the development of novel antimicrobial agents.
The Phenylpropionate Catabolic Pathway
This compound is an intermediate in the multi-step catabolic pathway of 3-phenylpropionic acid (3-PP) and 3-(3-hydroxyphenyl)propionic acid (3-HPP) in E. coli. This pathway, encoded by the mhp (meta-cleavage of hydroxyphenylpropionate) operon, channels aromatic compounds into central metabolism. The final step involving this compound is its cleavage into pyruvate and acetaldehyde, two molecules that can readily enter glycolysis and other central metabolic routes.
Enzymology: 4-hydroxy-2-keto-pentanoic acid aldolase (MhpE)
The key enzyme responsible for the metabolism of this compound is 4-hydroxy-2-keto-pentanoic acid aldolase, encoded by the mhpE gene.[1] This enzyme catalyzes the reversible aldol cleavage of its substrate.
3.1. Enzyme Classification and Properties
MhpE from E. coli is a class I aldolase. Unlike class II aldolases, it does not require a divalent metal ion for its catalytic activity. The reaction proceeds via the formation of a Schiff base intermediate between a lysine residue in the active site and the keto group of the substrate. The optimal pH for MhpE activity is in the range of 6.25 to 6.75.
3.2. Kinetics and Substrate Specificity
MhpE exhibits stereoselectivity for the (4S)-enantiomer of 4-hydroxy-2-oxopentanoic acid. While detailed kinetic parameters (Kcat and Km) for the specific (4S)-enantiomer are not extensively reported, the specific activity of the purified enzyme has been determined.
| Parameter | Value | Conditions | Reference |
| Specific Activity | 184 mU/mg of protein | 20°C, 50 mM potassium phosphate buffer, pH 7.0 | |
| Substrate Specificity | Highly selective for acetaldehyde as the acceptor aldehyde. Can accept α-ketobutyric acid or phenylpyruvic acid in place of pyruvic acid as the carbonyl donor. | N/A | |
| Equilibrium Constant (Keq) | 17 M (in favor of cleavage) | 360 mM acetaldehyde, 180 mM pyruvic acid |
Genetic Regulation of the mhp Operon
The expression of the mhp operon, and consequently the synthesis of MhpE, is tightly regulated to ensure that the enzymes are only produced when a suitable substrate is available.
The mhp operon is regulated by the MhpR protein, a transcriptional activator. In the presence of the inducer, 3-(3-hydroxyphenyl)propionic acid, MhpR binds to the promoter region of the catabolic genes (mhpA-F) and activates their transcription. Furthermore, the expression of the mhp operon is subject to catabolite repression. In the presence of glucose, the preferred carbon source, the levels of cyclic AMP (cAMP) are low, and the cAMP receptor protein (CRP) is not activated. The cAMP-CRP complex is required for efficient transcription of the mhp operon, thus ensuring that the bacterium prioritizes the use of glucose over less favorable carbon sources.
Experimental Protocols
5.1. Purification of Recombinant MhpE
This protocol describes the expression and purification of His-tagged MhpE from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing His-tagged mhpE gene
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Ni-NTA affinity resin
Procedure:
-
Transform the mhpE expression vector into a suitable E. coli expression strain.
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce MhpE expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged MhpE with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole.
-
Assess the purity of the protein by SDS-PAGE.
5.2. Continuous Coupled Enzyme Assay for MhpE Activity
This assay measures the rate of pyruvate formation from the cleavage of this compound by coupling the reaction to the lactate dehydrogenase (LDH)-catalyzed oxidation of NADH.
Materials:
-
Purified MhpE enzyme
-
This compound substrate
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (50 mM potassium phosphate, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and LDH.
-
Add the this compound substrate to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified MhpE enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of the reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Conclusion
This compound plays a crucial, albeit transient, role in the metabolic network of E. coli, serving as a key intermediate in the degradation of phenylpropanoid compounds. The stereospecificity of its processing by MhpE underscores the elegance and efficiency of bacterial catabolic pathways. The genetic regulation of the mhp operon ensures that the machinery for its degradation is synthesized only when required, preventing wasteful enzyme production. The experimental protocols provided herein offer a framework for the further characterization of this important metabolic pathway and its constituent enzymes. A deeper understanding of these processes holds promise for applications in metabolic engineering and the development of novel therapeutics.
References
An In-depth Technical Guide on the Metabolic Pathway of (4S)-4-hydroxy-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S)-4-hydroxy-2-oxopentanoic acid, also known as (4S)-4-hydroxy-2-oxovalerate, is a key intermediate in the meta-cleavage pathway of aromatic compound degradation in various microorganisms. Its metabolism is of significant interest to researchers in fields ranging from environmental microbiology to biocatalysis and drug development, given its role in catabolic pathways and the stereospecificity of the enzymes involved. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including quantitative data on enzyme kinetics, detailed experimental protocols, and visualizations of the metabolic process. While its role as a metabolic intermediate is well-established, its direct involvement in cellular signaling pathways is not documented in current scientific literature.
The Core Metabolic Pathway
This compound is primarily metabolized through a retro-aldol cleavage reaction. This reaction is catalyzed by the enzyme 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39), also referred to as 4-hydroxy-2-ketopentanoate aldolase. This enzyme cleaves this compound into two smaller, central metabolites: acetaldehyde and pyruvate . These products can then enter mainstream metabolic pathways, such as the citric acid cycle and glycolysis, for energy production or biosynthesis.
The enzyme from Thermus thermophilus has been shown to be stereospecific, cleaving the (4S)-isomer but not the (4R)-isomer. This stereospecificity is a critical consideration for researchers studying or engineering this pathway.
This metabolic step is a crucial part of the broader catabolic pathways for various aromatic compounds, including phenylalanine, benzoate, biphenyl, toluene, and xylene.[1] In these pathways, complex aromatic molecules are broken down through a series of enzymatic reactions into simpler intermediates, with this compound being a key downstream product before its final cleavage.
In some metabolic contexts, this compound can be formed from the decarboxylation of 4-oxalocrotonate or reversibly dehydrated to 2-oxopent-4-enoate.[2]
Quantitative Data
The kinetic properties of 4-hydroxy-2-oxovalerate aldolase are crucial for understanding the efficiency and regulation of this metabolic pathway. The following table summarizes the available quantitative data for this enzyme from different microbial sources.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax | Allosteric Activators | Metal Cofactors | Notes |
| Thermus thermophilus | (4S)-4-hydroxy-2-oxopentanoate | 206 | N/A | N/A | NADH (causes a 2-fold increase in kcat) | Co2+, Ni2+, Mn2+ | Stereospecific for the (4S)-isomer.[3] |
| Pseudomonas sp. strain CF600 | 4-hydroxy-2-ketovalerate | N/A | N/A | N/A | NADH | Mn2+ | The enzyme is physically associated with an acetaldehyde dehydrogenase.[3] |
N/A: Data not available in the cited literature.
Experimental Protocols
Purification of 4-hydroxy-2-oxovalerate aldolase from Pseudomonas sp. strain CF600
This protocol is based on the method described by Powlowski et al. (1993).[3]
-
Cell Lysis: Harvest bacterial cells grown on a suitable carbon source (e.g., phenol) and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using a French press or sonication.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a crude cell-free extract.
-
Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the cell-free extract to precipitate proteins. Collect the protein fraction that precipitates between 40% and 60% saturation.
-
Chromatography:
-
Ion Exchange Chromatography: Load the resuspended protein fraction onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient (e.g., 0-0.5 M NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Gel Filtration Chromatography: Further purify the active fractions using a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation using SDS-PAGE. The aldolase from Pseudomonas sp. CF600 often copurifies with an acetaldehyde dehydrogenase.
Assay for 4-hydroxy-2-oxovalerate aldolase activity
This is a general colorimetric assay protocol adapted from commercially available kits.
Principle: The cleavage of 4-hydroxy-2-oxovalerate produces pyruvate. The pyruvate is then used in a coupled reaction catalyzed by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the aldolase activity.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Substrate: this compound (e.g., 10 mM stock solution)
-
NADH: (e.g., 10 mM stock solution)
-
Lactate Dehydrogenase (LDH): (e.g., 100 units/mL)
-
Enzyme Sample: Purified or partially purified 4-hydroxy-2-oxovalerate aldolase
Procedure:
-
Prepare a reaction mixture in a 96-well plate or a cuvette containing the assay buffer, NADH, and LDH.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate (or the oxidation of 1 µmol of NADH) per minute under the specified conditions.
Quantitative Analysis of this compound
The quantification of this compound in biological samples can be achieved using chromatographic techniques coupled with mass spectrometry.
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation of the organic acid from other components in a sample matrix based on its polarity.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An acidic mobile phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, coupling to a mass spectrometer (LC-MS).
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Derivatization of the non-volatile organic acid to a volatile ester, followed by separation and detection.
-
Derivatization: The carboxylic acid and hydroxyl groups are typically derivatized (e.g., silylation with BSTFA or esterification with methanol) to increase volatility.
-
Column: A non-polar or medium-polarity capillary column is used for separation.
-
Detection: Mass spectrometry provides high sensitivity and structural information for confident identification and quantification.
Involvement in Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature to suggest a specific signaling role for this compound. It is primarily characterized as a metabolic intermediate in catabolic pathways. While it is well-established that metabolic pathways and signaling networks are intricately linked, with many metabolic intermediates acting as signaling molecules (e.g., acetyl-CoA, α-ketoglutarate), a similar function for this compound has not been reported.
Future research may uncover potential signaling functions, perhaps through allosteric regulation of other enzymes or by influencing broader metabolic fluxes that in turn impact signaling cascades. However, based on current knowledge, its primary role is confined to its position within the meta-cleavage pathway of aromatic compounds.
Conclusion
This compound is a crucial metabolite in the microbial degradation of a wide range of aromatic compounds. Its metabolism is centered around the stereospecific enzyme 4-hydroxy-2-oxovalerate aldolase, which represents a potential target for metabolic engineering and biocatalytic applications. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this pathway. While a direct role in cell signaling remains to be elucidated, the fundamental importance of this pathway in microbial catabolism warrants continued exploration.
References
- 1. uniprot.org [uniprot.org]
- 2. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]
- 3. Purification and properties of the physically associated meta-cleavage pathway enzymes 4-hydroxy-2-ketovalerate aldolase and aldehyde dehydrogenase (acylating) from Pseudomonas sp. strain CF600 - PMC [pmc.ncbi.nlm.nih.gov]
chemical and physical properties of 4-hydroxy-2-oxopentanoic acid
An In-depth Technical Guide to 4-Hydroxy-2-oxopentanoic Acid
Introduction
4-Hydroxy-2-oxopentanoic acid, also known by synonyms such as 4-hydroxy-2-oxovalerate and 4-hydroxy-2-ketopentanoic acid, is a significant intermediate in the metabolic pathways of certain microorganisms.[1] As a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid, its structure and functional groups make it a point of interest for researchers in biochemistry and drug development.[2][3] This compound is involved in the degradation of aromatic compounds, and understanding its properties is crucial for applications in bioremediation and biocatalysis. This guide provides a comprehensive overview of its known chemical and physical properties, relevant experimental methodologies, and its role in biological pathways.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 4-Hydroxy-2-oxopentanoic Acid
| Property | Value | Source |
| IUPAC Name | 4-Hydroxy-2-oxopentanoic acid | [2] |
| Molecular Formula | C₅H₈O₄ | [1][4] |
| Molar Mass | 132.115 g·mol⁻¹ | [1] |
| Monoisotopic Mass | 132.04225873 Da | [2][4] |
| CAS Number | 3318-73-8 | [1][4] |
| Synonyms | 4-Hydroxy-2-ketopentanoic acid, 4-Hydroxy-2-oxovaleric acid, 4-hydroxy-2-oxovalerate, HKP | [1][2] |
| Canonical SMILES | CC(CC(=O)C(=O)O)O | [2][4] |
| InChI Key | HFKQINMYQUXOCH-UHFFFAOYSA-N | [1][2] |
| Computed XLogP3 | -0.6 | [2] |
| Polar Surface Area | 74.6 Ų | [2] |
| Known Role | Escherichia coli metabolite | [2][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-hydroxy-2-oxopentanoic acid are not extensively documented. However, methodologies for analogous compounds, such as chemoenzymatic and biocatalytic syntheses, provide a framework for its production and characterization.
Biocatalytic Synthesis (Hypothetical Protocol)
The synthesis of γ-hydroxy-α-keto acids can often be achieved using aldolases. A plausible route for 4-hydroxy-2-oxopentanoic acid involves the aldol addition of acetaldehyde to pyruvate, catalyzed by a suitable aldolase.
1. Reaction Setup:
- Prepare a buffered solution (e.g., 20 mM potassium phosphate, pH 7.5).[5]
- Dissolve the substrates: pyruvate (e.g., 40 mM) and acetaldehyde (e.g., 20 mM).[5]
- Add necessary cofactors, such as MgCl₂ (e.g., 1 mM), if required by the enzyme.[5]
- Initiate the reaction by adding a purified aldolase enzyme (e.g., 0.5–1 mg).[5]
2. Reaction Conditions:
- Maintain the reaction mixture at a controlled temperature (e.g., 25 °C) with gentle agitation.[5]
- Monitor the reaction progress over time (e.g., 2-24 hours).[5]
3. Product Analysis and Purification:
- Reaction conversion and product formation can be monitored using ¹H NMR spectroscopy by observing the appearance of characteristic product peaks and disappearance of substrate signals.[5]
- Following the reaction, the enzyme can be removed by ultrafiltration.
- The product, 4-hydroxy-2-oxopentanoic acid, can be purified from the reaction mixture using chromatographic techniques such as ion-exchange or reverse-phase chromatography.
Spectroscopic Analysis
While a specific public repository of spectra for 4-hydroxy-2-oxopentanoic acid is not available, standard analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the carbon skeleton and the position of functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition (C₅H₈O₄) and molecular weight.[4]
-
Infrared (IR) Spectroscopy: IR analysis would identify the characteristic vibrational frequencies of the hydroxyl (-OH), ketone (C=O), and carboxylic acid (-COOH) functional groups.
Biological Significance and Signaling Pathways
4-Hydroxy-2-oxopentanoic acid is an intermediate in the meta-cleavage pathway for the degradation of catechols in microorganisms like Pseudomonas putida.[3] This pathway is crucial for the bacterial catabolism of aromatic compounds.
The key metabolic transformations involving this compound are:
-
Formation: It is formed via the decarboxylation of 4-oxalocrotonate, a reaction catalyzed by the enzyme 4-oxalocrotonate decarboxylase.[1]
-
Degradation: It is subsequently cleaved by 4-hydroxy-2-oxovalerate aldolase into two central metabolites: pyruvate and acetaldehyde.[1]
-
Dehydration: In a reversible reaction, the enzyme 2-oxopent-4-enoate hydratase can dehydrate 4-hydroxy-2-oxopentanoic acid to form 2-oxopent-4-enoate.[1]
These enzymatic steps allow microorganisms to break down complex aromatic molecules into components that can enter central metabolic pathways like the Krebs cycle.
Visualizations
The following diagrams illustrate the metabolic context and a general experimental workflow relevant to 4-hydroxy-2-oxopentanoic acid.
Caption: Metabolic pathway of 4-hydroxy-2-oxopentanoic acid.
Caption: Generalized workflow for synthesis and analysis.
References
- 1. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-2-oxopentanoic acid | C5H8O4 | CID 124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-oxopentanoic acid | 3318-73-8 [chemicalbook.com]
- 4. 4-hydroxy-2-oxopentanoic acid - Wikidata [wikidata.org]
- 5. researchgate.net [researchgate.net]
The Natural Occurrence and Metabolic Significance of (4S)-4-hydroxy-2-oxopentanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4S)-4-hydroxy-2-oxopentanoic acid, also known as (S)-4-hydroxy-2-oxovalerate, is a chiral keto acid that serves as a key metabolic intermediate in the catabolism of aromatic compounds by various microorganisms. This technical guide provides a comprehensive overview of its natural occurrence, metabolic context, and the methodologies for its detection and analysis. While its presence as a metabolite is well-established, quantitative data on its physiological concentrations remain limited in the current scientific literature. This document aims to consolidate the existing knowledge and provide a framework for future research into the biological roles of this compound.
Introduction
This compound is a five-carbon α-keto acid with a hydroxyl group at the fourth carbon. Its chemical structure and chirality play a crucial role in its enzymatic processing. This molecule is primarily recognized for its role in the meta-cleavage pathways of aromatic compound degradation, a common strategy employed by soil bacteria such as Pseudomonas and Escherichia coli to utilize complex organic molecules as carbon and energy sources.[1] Understanding the biosynthesis and degradation of this intermediate is essential for applications in bioremediation, metabolic engineering, and potentially for the discovery of novel enzyme inhibitors or drug targets.
Natural Occurrence
The primary documented natural occurrence of this compound is as a transient intermediate in bacterial metabolic pathways. It is not typically found as a free-standing, abundant metabolite but rather as a short-lived product that is quickly converted in a metabolic sequence.
Table 1: Documented Natural Occurrence of this compound
| Organism/System | Metabolic Context | Role of this compound |
| Escherichia coli | Degradation of 3-phenylpropanoate | Intermediate |
| Pseudomonas putida | Degradation of benzoate, toluene, and other aromatic compounds via the meta-cleavage pathway | Intermediate |
| Burkholderia xenovorans | Biphenyl degradation | Intermediate |
Metabolic Pathways
This compound is a central intermediate in the meta-cleavage pathway for the degradation of catechols, which are common intermediates in the breakdown of aromatic compounds.
The formation and degradation of this compound are catalyzed by a specific set of enzymes. The key enzyme responsible for its degradation is 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39).[2][3] This enzyme catalyzes the retro-aldol cleavage of (S)-4-hydroxy-2-oxopentanoate into pyruvate and acetaldehyde.[3][4]
Below is a diagram illustrating the central part of the meta-cleavage pathway involving this compound.
Experimental Protocols
The detection and quantification of this compound in biological samples typically require sensitive analytical techniques due to its likely low concentration and transient nature. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice.
General Protocol for Quantification of Keto Acids in Biological Samples
The following protocol is a generalized procedure based on established methods for keto acid analysis, which can be adapted for this compound.
-
Sample Collection and Quenching:
-
For bacterial cultures, rapidly harvest cells by centrifugation at a low temperature (e.g., 4°C).
-
Quench metabolic activity immediately by adding a cold solvent mixture, such as 60% methanol at -40°C, to the cell pellet.
-
-
Metabolite Extraction:
-
Perform metabolite extraction by disrupting the cells (e.g., via sonication or bead beating) in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Centrifuge the mixture to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Derivatization (Optional but Recommended):
-
Keto acids can be unstable and may exhibit poor chromatographic behavior. Derivatization can improve their stability and detection sensitivity.
-
A common method is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which targets the keto group. This is followed by analysis using LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation. The mobile phases typically consist of water and acetonitrile with a small amount of formic acid to improve ionization. A gradient elution is employed to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transition would be from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion.
-
The workflow for this experimental protocol is illustrated in the diagram below.
References
The Role of 4-Hydroxy-2-Oxovalerate in Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2-oxovalerate is a key metabolic intermediate in the microbial catabolism of aromatic amino acids, particularly phenylalanine and tryptophan. This technical guide provides an in-depth exploration of its function, the enzymatic processes it undergoes, and its relevance in the broader context of amino acid degradation. A clear distinction is made between the catabolic pathways involving 4-hydroxy-2-oxovalerate, which are prevalent in microorganisms, and the degradation of hydroxyproline in vertebrates, which proceeds via a different intermediate, 4-hydroxy-2-oxoglutarate. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to support researchers and drug development professionals in this field.
Introduction
The catabolism of amino acids is a fundamental biological process that provides energy and essential molecular precursors. While the core pathways for many amino acids are well-understood in mammals, the microbial world presents a vast and diverse array of metabolic strategies. 4-Hydroxy-2-oxovalerate emerges as a crucial intermediate in bacterial pathways for the degradation of aromatic compounds, including the essential amino acids phenylalanine and tryptophan. Understanding the function of this molecule and the enzymes that process it is critical for microbiology, biochemistry, and potentially for the development of novel antimicrobial agents that target these unique metabolic pathways.
The Central Role of 4-Hydroxy-2-Oxovalerate in Microbial Aromatic Amino Acid Catabolism
In many bacteria, the degradation of aromatic compounds, including the aromatic amino acids, proceeds through a meta-cleavage pathway. 4-Hydroxy-2-oxovalerate is a key downstream intermediate in these pathways.[1][2]
Phenylalanine Catabolism
The microbial degradation of phenylalanine can proceed through various routes, one of which leads to the formation of catecholic intermediates. These catechols are then processed through the meta-cleavage pathway, ultimately yielding 4-hydroxy-2-oxovalerate. The final step in this pathway involves the enzymatic cleavage of 4-hydroxy-2-oxovalerate.[1]
Tryptophan Catabolism
Certain bacterial pathways for tryptophan degradation also converge on the meta-cleavage pathway. In these microorganisms, tryptophan is converted through a series of intermediates to catechol, which then enters the same degradation route as described for phenylalanine, with 4-hydroxy-2-oxovalerate as a key intermediate.[3]
Enzymology of 4-Hydroxy-2-Oxovalerate
The central enzyme in the metabolism of 4-hydroxy-2-oxovalerate is 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39). This enzyme belongs to the family of lyases and specifically cleaves the carbon-carbon bond of its substrate.[1]
Reaction: 4-Hydroxy-2-oxovalerate ⇌ Pyruvate + Acetaldehyde[4]
This enzyme is typically a metal-dependent (Class II) aldolase, often requiring divalent cations such as Mn²⁺ or Co²⁺ for maximal activity.[4][5] In some bacteria, the activity of 4-hydroxy-2-oxovalerate aldolase is stimulated by NADH.[4][5]
Interestingly, in some pseudomonads, this aldolase forms a bifunctional complex with acetaldehyde dehydrogenase. This enzyme complex channels the acetaldehyde, a toxic and volatile intermediate, directly to the next metabolic step, preventing its release into the cytoplasm.[1]
Quantitative Data
The kinetic parameters of 4-hydroxy-2-oxovalerate aldolase can vary depending on the microbial source and the specific reaction conditions. The following table summarizes available kinetic data.
| Enzyme Source | Substrate | Km (µM) | Conditions | Reference |
| Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 206 | pH 8.0, 25°C, in the presence of NADH | [5] |
| Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 41 | pH 8.0, 25°C, in the presence of NADH and in complex with dehydrogenase | [5] |
| Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 123 | pH 8.0, 25°C, in the absence of NADH and in complex with dehydrogenase | [5] |
| Thermus thermophilus | 4-Hydroxy-2-oxohexanoate | 210 | pH 8.0, 25°C, in the presence of NADH | [5] |
Note: 4-Hydroxy-2-oxopentanoate is another name for 4-hydroxy-2-oxovalerate.
The catalytic efficiency of the Thermus thermophilus enzyme is similar for both 4-hydroxy-2-oxopentanoate and 4-hydroxy-2-oxohexanoate. The presence of NADH has been shown to cause a 2-fold increase in the kcat of this enzyme.[5]
Distinction from Hydroxyproline Catabolism
It is critical to distinguish the role of 4-hydroxy-2-oxovalerate in microbial aromatic amino acid catabolism from the catabolism of hydroxyproline in vertebrates. The latter involves a structurally similar but distinct intermediate, 4-hydroxy-2-oxoglutarate .
| Feature | Microbial Aromatic Amino Acid Catabolism | Vertebrate Hydroxyproline Catabolism |
| Key Intermediate | 4-Hydroxy-2-oxovalerate | 4-Hydroxy-2-oxoglutarate |
| Key Enzyme | 4-Hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) | 4-Hydroxy-2-oxoglutarate aldolase (EC 4.1.3.16) |
| Reaction Products | Pyruvate + Acetaldehyde | Pyruvate + Glyoxylate |
Defects in 4-hydroxy-2-oxoglutarate aldolase in humans are associated with primary hyperoxaluria type 3, a genetic disorder characterized by the accumulation of oxalate.[6][7]
Experimental Protocols
Purification of 4-Hydroxy-2-Oxovalerate Aldolase (from Pseudomonas sp.)
The purification of 4-hydroxy-2-oxovalerate aldolase, often in a complex with acetaldehyde dehydrogenase, has been described. A general workflow is as follows:
Enzymatic Assay for 4-Hydroxy-2-Oxovalerate Aldolase Activity
A continuous spectrophotometric assay can be employed to measure the activity of 4-hydroxy-2-oxovalerate aldolase. This is a coupled enzyme assay that measures the formation of pyruvate.[6]
Principle: The pyruvate produced from the cleavage of 4-hydroxy-2-oxovalerate is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is monitored over time.[8]
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
4-Hydroxy-2-oxovalerate (substrate)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Divalent cations (e.g., MnCl₂)
-
Purified 4-hydroxy-2-oxovalerate aldolase or cell lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, LDH, and MnCl₂.
-
Initiate the reaction by adding the substrate, 4-hydroxy-2-oxovalerate.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Relevance for Drug Development
The metabolic pathways of amino acids are increasingly being recognized as attractive targets for drug development, particularly in the fields of oncology and infectious diseases.[9][10][11] Since the meta-cleavage pathway involving 4-hydroxy-2-oxovalerate is prevalent in bacteria but absent in mammals, the enzymes in this pathway, including 4-hydroxy-2-oxovalerate aldolase, represent potential targets for the development of novel antimicrobial agents with high specificity. Inhibiting this pathway could disrupt the ability of pathogenic bacteria to utilize aromatic amino acids, thereby hindering their growth and survival. Further research into the structure and mechanism of 4-hydroxy-2-oxovalerate aldolase could facilitate the design of potent and selective inhibitors.
Conclusion
4-Hydroxy-2-oxovalerate is a specialized metabolic intermediate with a well-defined role in the microbial catabolism of aromatic amino acids. Its metabolism is distinct from the pathways observed in vertebrates for the degradation of other amino acids like hydroxyproline. A thorough understanding of the enzymology and kinetics of 4-hydroxy-2-oxovalerate aldolase, facilitated by robust experimental protocols, is essential for advancing our knowledge in microbial biochemistry. Furthermore, the unique presence of this pathway in bacteria presents an opportunity for the development of targeted antimicrobial therapies. This guide provides a foundational resource for researchers and professionals working in this exciting and evolving area of metabolic research.
References
- 1. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]
- 2. ECMDB [ecmdb.ca]
- 3. The 4-hydroxy-2-oxovalerate aldolase and acetaldehyde dehydrogenase (acylating) encoded by the nahM and nahO genes of the naphthalene catabolic plasmid pWW60-22 provide further evidence of conservation of meta-cleavage pathway gene sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed Evolution of a Pyruvate Aldolase to Recognize A Long Chain Acyl Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving upon Nature: Active site remodeling produces highly efficient aldolase activity towards hydrophobic electrophilic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Purification and properties of the physically associated meta-cleavage pathway enzymes 4-hydroxy-2-ketovalerate aldolase and aldehyde dehydrogenase (acylating) from Pseudomonas sp. strain CF600 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic and structural insights into a stereospecific and thermostable Class II aldolase HpaI from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Microbial Biosynthesis of (4S)-4-hydroxy-2-oxopentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
(4S)-4-hydroxy-2-oxopentanoic acid, also known as (4S)-4-hydroxy-2-oxovalerate, is a chiral keto acid that serves as a key intermediate in various microbial metabolic pathways. Its significance extends to its potential as a building block for the synthesis of complex chiral molecules relevant to the pharmaceutical and chemical industries. This technical guide provides an in-depth exploration of the microbial biosynthesis of the (4S)-enantiomer of 4-hydroxy-2-oxopentanoic acid. It details the primary enzymatic pathways, presents quantitative data on enzyme kinetics, outlines comprehensive experimental protocols for enzyme purification and characterization, and visualizes the core biochemical processes. This document is intended to serve as a foundational resource for researchers engaged in metabolic engineering, biocatalysis, and drug development.
Core Biosynthetic Pathways
The microbial biosynthesis of this compound (HKP) is primarily centered around the activity of a specific class of aldolase enzymes. While it is an intermediate in several catabolic pathways for aromatic compounds, its synthesis is fundamentally a reversible aldol reaction.[1]
Primary Pathway: Aldol Condensation
The principal route for the formation of (4S)-HKP is the stereospecific aldol condensation of pyruvate and acetaldehyde. This reaction is catalyzed by the enzyme 4-hydroxy-2-oxovalerate aldolase (HOA) (EC 4.1.3.39).[1][2] The enzyme demonstrates specificity for the formation of the (4S)-enantiomer.[3]
-
Reactants: Pyruvate and Acetaldehyde
-
Product: this compound
-
Enzyme: 4-hydroxy-2-oxovalerate aldolase (HOA)
This enzyme is reversible, and in many native pathways, it catalyzes the cleavage of HKP into pyruvate and acetaldehyde as part of a catabolic sequence.[1] For biosynthetic purposes, reaction conditions can be optimized to favor the condensation reaction.
Alternative Biosynthetic Routes
While the aldol condensation is the most direct route, HKP also appears as an intermediate in other metabolic contexts, suggesting alternative, albeit less direct, biosynthetic possibilities:
-
From 2-Oxopent-4-enoate: The enzyme 2-oxopent-4-enoate hydratase catalyzes the reversible hydration of 2-oxopent-4-enoate to form 4-hydroxy-2-oxopentanoic acid.[2] This provides a potential pathway if a microorganism can efficiently produce the enoate precursor.
-
From 4-Oxalocrotonate: In some metabolic pathways, HKP is formed via the decarboxylation of 4-oxalocrotonate, a reaction mediated by 4-oxalocrotonate decarboxylase .[2]
The primary focus for controlled biosynthesis remains the HOA-catalyzed condensation due to the ready availability of pyruvate and acetaldehyde in central metabolism.
Key Enzyme: 4-Hydroxy-2-Oxovalerate Aldolase (HOA)
The 4-hydroxy-2-oxovalerate aldolase (HOA) is the cornerstone enzyme for the synthesis of (4S)-HKP. These enzymes are found in various microorganisms and can be categorized into two main classes based on their mechanism.
-
Class I Aldolases: These enzymes, typically found in organisms like Escherichia coli, utilize a Schiff base intermediate formed between a catalytic lysine residue in the active site and the pyruvate substrate.[4][5] They do not require a metal cofactor for activity.
-
Class II Aldolases: Found in organisms such as Pseudomonas species, these enzymes are metal-dependent, typically requiring divalent cations like Mn²⁺ or Mg²⁺ for catalytic activity.
The enzyme from Thermus thermophilus has been shown to be stereospecific, cleaving (4S)-4-hydroxy-2-oxopentanoate but not its (4R) counterpart.[3] This stereospecificity is critical for producing enantiomerically pure compounds.
Quantitative Enzyme Data
The following table summarizes key quantitative data for 4-hydroxy-2-oxovalerate aldolases from different microbial sources.
| Microorganism | Enzyme Class | Cofactor | Specific Activity | Kinetic Parameters | Reference |
| Escherichia coli W3110 | Class I | None | 7.0 mU/mg (crude extract) | Substrate selective for acetaldehyde acceptor. | |
| Pseudomonas sp. CF600 | Class II | Mn²⁺ | Not specified | - | |
| Thermus thermophilus HB8 | Not specified | Mn²⁺, Co²⁺, or Ni²⁺ | Not specified | kcat increases 2-fold in the presence of NADH. Similar catalytic efficiency for HKP and 4-hydroxy-2-oxohexanoate. | [3] |
| Burkholderia xenovorans LB400 | Class I | None | Not specified | Catalyzes cleavage of 4-hydroxy-2-oxohexanoate and 4-hydroxy-2-oxoheptanoate with similar efficiency to HKP. | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the purification and characterization of 4-hydroxy-2-oxovalerate aldolase and the analysis of its product.
Enzyme Purification Workflow
The following protocol is a generalized multi-step procedure for the purification of HOA from microbial cell culture, based on methods described for the E. coli enzyme.
Protocol Steps:
-
Cell Lysis: Resuspend cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors). Lyse cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the crude cell-free extract.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the crude extract to a final saturation of 50%, stirring at 4°C. After centrifugation, increase the saturation of the supernatant to 80%. Collect the precipitate by centrifugation and resuspend it in a minimal volume of chromatography binding buffer.
-
Hydrophobic Interaction Chromatography (HIC): Apply the resuspended protein to a Phenyl-Agarose or Phenyl Sepharose column equilibrated with a high-salt buffer. Elute the protein using a decreasing salt gradient.
-
Anion-Exchange Chromatography (IEX): Pool active fractions from HIC, dialyze against a low-salt buffer, and apply to a Q Sepharose column. Elute using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
-
High-Resolution IEX: For higher purity, apply the active fractions from the first IEX step to a Mono Q column and elute with a shallow, increasing salt gradient.
-
Purity Analysis: Analyze fractions from each step using SDS-PAGE to confirm the purity and molecular weight of the enzyme.
Enzyme Activity Assay
A reliable method for measuring HOA activity is a coupled-enzyme stopped assay that quantifies the amount of pyruvate produced from the cleavage of HKP.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.
-
Substrate: 10 mM this compound in assay buffer.
-
Enzyme: Purified HOA at an appropriate dilution.
-
Stopping Reagent: Perchloric acid or heat (95°C for 2 minutes).
-
Coupling System:
-
Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle).
-
10 mM NADH solution.
-
Protocol:
-
Reaction Initiation: In a microcentrifuge tube, combine 100 µL of assay buffer, 20 µL of the enzyme solution, and 50 µL of the HKP substrate. For controls, use buffer instead of the enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by either adding a strong acid to denature the enzyme or by heating the mixture to 95°C for 2 minutes.
-
Pyruvate Quantification:
-
Centrifuge the stopped reaction to pellet any precipitated protein.
-
In a 96-well plate or cuvette, add a sample of the supernatant from the stopped reaction.
-
Add LDH and measure the baseline absorbance at 340 nm.
-
Initiate the coupling reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm as NADH is consumed during the LDH-catalyzed reduction of pyruvate to lactate.
-
-
Calculation: Calculate the amount of pyruvate produced by using the Beer-Lambert law (ε₃₄₀ for NADH = 6,220 M⁻¹cm⁻¹). One unit (U) of HOA activity is defined as the amount of enzyme that produces 1 µmol of pyruvate per minute under the specified conditions.
Product Identification and Quantification by GC-MS
To confirm the identity and quantify the synthesized (4S)-HKP, gas chromatography-mass spectrometry (GC-MS) can be used following derivatization.
Protocol:
-
Sample Preparation: Take an aliquot of the reaction mixture. If necessary, stop the reaction and remove the enzyme (e.g., by protein precipitation with a solvent or by ultrafiltration).
-
Derivatization: Evaporate the sample to dryness under a stream of nitrogen. Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 1 hour to convert the hydroxy and carboxylic acid groups to their trimethylsilyl (TMS) ethers/esters.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Temperature Program: Start with an initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peak corresponding to the derivatized HKP by comparing its retention time and mass spectrum to an authentic standard. Quantify the product by generating a standard curve with known concentrations of the standard.
Conclusion and Future Outlook
The biosynthesis of this compound in microorganisms is a promising avenue for the production of valuable chiral synthons. The 4-hydroxy-2-oxovalerate aldolase is the central biocatalyst in this process, and its stereospecificity is a key advantage. Future research efforts should focus on the discovery of novel HOA enzymes with enhanced stability and catalytic efficiency, as well as the metabolic engineering of microbial hosts to increase the intracellular supply of precursors—pyruvate and acetaldehyde. Overexpression of robust HOA enzymes in engineered strains could lead to efficient, scalable, and sustainable bioproduction of enantiopure (4S)-HKP for applications in the pharmaceutical and fine chemical industries.
References
- 1. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Substrate selectivity and biochemical properties of 4-hydroxy-2-keto-pentanoic acid aldolase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-hydroxy-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2-oxopentanoic acid, a molecule of interest in various biochemical pathways, presents a unique structural elucidation challenge due to the presence of multiple functional groups, including a carboxylic acid, a ketone, and a secondary alcohol. This technical guide provides an in-depth overview of the methodologies and data interpretation required to definitively confirm its structure. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. This document serves as a valuable resource for researchers and professionals involved in the characterization of small organic molecules.
Physicochemical Properties
A foundational aspect of structural elucidation is the determination of the molecule's basic physicochemical properties. These data points provide the initial constraints for any proposed structure.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | --INVALID-LINK-- |
| Molar Mass | 132.115 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-hydroxy-2-oxopentanoic acid | --INVALID-LINK-- |
| CAS Number | 3318-73-8 | --INVALID-LINK-- |
| InChI | InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h3,6H,2H2,1H3,(H,8,9) | --INVALID-LINK-- |
| SMILES | CC(O)CC(=O)C(=O)O | --INVALID-LINK-- |
Spectroscopic Data for Structural Confirmation
The cornerstone of modern structural elucidation lies in the synergistic application of various spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for 4-hydroxy-2-oxopentanoic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | m | 1H | H4 |
| ~2.95 | dd | 1H | H3a |
| ~2.75 | dd | 1H | H3b |
| ~1.25 | d | 3H | H5 |
Note: The carboxylic acid proton (H1) and the hydroxyl proton (on C4) are typically not observed in D₂O due to deuterium exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information on the number of different types of carbon atoms and their chemical environment.
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (ppm) | Carbon Atom |
| ~198 | C2 (Ketone) |
| ~165 | C1 (Carboxylic Acid) |
| ~65 | C4 |
| ~45 | C3 |
| ~22 | C5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and substructures. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Predicted Mass Spectrometry Data (ESI-MS)
| m/z (amu) | Ion |
| 133.0495 | [M+H]⁺ |
| 155.0315 | [M+Na]⁺ |
| 131.0350 | [M-H]⁻ |
Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation.[1][2]
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad, Strong | O-H stretch (Carboxylic acid and Alcohol) |
| ~1720 | Strong | C=O stretch (α-Keto acid) |
| ~1650 | Medium | C=O stretch (Ketone) |
| ~1200 | Medium | C-O stretch (Carboxylic acid and Alcohol) |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.
Materials:
-
4-hydroxy-2-oxopentanoic acid sample
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-hydroxy-2-oxopentanoic acid sample in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and obtain fragmentation data.
Materials:
-
4-hydroxy-2-oxopentanoic acid sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Volatile acid or base for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to obtain a stable and intense signal for the molecule of interest.
-
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and fragmenting it using collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.
-
-
Data Analysis:
-
Analyze the full scan mass spectrum to identify the molecular ion and common adducts.
-
Interpret the MS/MS fragmentation pattern to deduce structural information.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
4-hydroxy-2-oxopentanoic acid sample
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder (e.g., clean ATR crystal or KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Sample Spectrum:
-
Place the prepared sample in the FT-IR spectrometer.
-
Acquire the infrared spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
-
Structural Elucidation Workflow & Signaling Pathways
The logical flow of the structural elucidation process can be visualized as a systematic integration of data from multiple analytical techniques.
Conclusion
The structural elucidation of 4-hydroxy-2-oxopentanoic acid is a multi-faceted process that relies on the careful acquisition and interpretation of data from a suite of modern analytical techniques. By combining the detailed information on proton and carbon frameworks from NMR spectroscopy, the precise molecular weight and fragmentation from mass spectrometry, and the identification of key functional groups from IR spectroscopy, a definitive and unambiguous structural assignment can be made. The protocols and data presented in this guide provide a comprehensive framework for researchers and scientists to confidently characterize this and other similar small organic molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (4S)-4-hydroxy-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a potential chemoenzymatic strategy for the synthesis and purification of (4S)-4-hydroxy-2-oxopentanoic acid, a valuable chiral building block in pharmaceutical and chemical industries. The protocols outlined below are based on established chemical and biocatalytic methodologies for similar compounds, offering a robust starting point for laboratory-scale production.
Synthesis of this compound
The proposed synthetic route involves a two-step process: the initial chemical synthesis of the prochiral precursor, ethyl 2,4-dioxopentanoate, followed by a highly stereoselective enzymatic reduction to yield the desired (4S)-enantiomer.
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate (Prochiral Precursor)
The synthesis of ethyl 2,4-dioxopentanoate can be achieved via a Claisen condensation reaction between ethyl pyruvate and ethyl acetate. This reaction forms the carbon-carbon bond necessary to construct the pentanoic acid backbone.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reactants: A mixture of ethyl pyruvate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise to the stirred solution of sodium ethoxide at 0°C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of dilute hydrochloric acid until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,4-dioxopentanoate. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactants | Ethyl pyruvate, Ethyl acetate, Sodium ethoxide |
| Solvent | Anhydrous Ethanol |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Typical Yield | 60-75% |
| Purity (after purification) | >95% |
Step 2: Enzymatic Stereoselective Reduction to Ethyl (4S)-4-hydroxy-2-oxopentanoate
The stereoselective reduction of the 4-keto group of ethyl 2,4-dioxopentanoate to the corresponding (4S)-hydroxy ester is a critical step to install the desired chirality. This can be accomplished using a commercially available (S)-selective alcohol dehydrogenase (ADH). These enzymes, often available as lyophilized powders, exhibit high enantioselectivity. A co-factor regeneration system, for example using isopropanol and a suitable dehydrogenase, is typically employed to ensure the economic feasibility of the process.
Experimental Protocol:
-
Enzyme and Cofactor Preparation: A phosphate buffer solution (pH 7.0) is prepared. The (S)-selective alcohol dehydrogenase and NAD(P)H cofactor are dissolved in the buffer.
-
Reaction Mixture: The crude or purified ethyl 2,4-dioxopentanoate (1.0 equivalent) is added to the enzyme/cofactor solution. A co-substrate for cofactor regeneration, such as isopropanol (5-10 equivalents), is also added.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37°C) with gentle agitation. The reaction progress is monitored by HPLC or GC analysis for the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude ethyl (4S)-4-hydroxy-2-oxopentanoate.
| Parameter | Value |
| Enzyme | (S)-selective Alcohol Dehydrogenase (e.g., from Codexis® or evoxx technologies) |
| Cofactor | NAD(P)H |
| Cofactor Regeneration | Isopropanol/ADH |
| Substrate Concentration | 10-50 mM |
| pH | 6.5-7.5 |
| Temperature | 25-37°C |
| Typical Conversion | >95% |
| Enantiomeric Excess (e.e.) | >99% |
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the free carboxylic acid.
Experimental Protocol:
-
Hydrolysis: The crude or purified ethyl (4S)-4-hydroxy-2-oxopentanoate is dissolved in a mixture of ethanol and water. A stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting ester is fully consumed.
-
Work-up and Isolation: The reaction mixture is acidified to pH 2-3 with dilute HCl. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and the other enantiomer if any is present. A multi-step purification strategy is recommended.
Protocol 1: Column Chromatography on Silica Gel
For the removal of non-polar impurities and byproducts from the hydrolysis step, column chromatography on silica gel can be employed. Due to the acidic nature of the target compound, care must be taken to avoid tailing and ensure good separation.
Experimental Protocol:
-
Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) is packed into a chromatography column. To minimize unwanted interactions with the acidic product, the silica gel can be pre-treated with a small amount of acid (e.g., 0.1% acetic acid in the eluent) or by using commercially available deactivated silica.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate. A small amount of acetic or formic acid is often added to the mobile phase to improve the peak shape of the carboxylic acid.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.1% Acetic Acid |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) |
| Expected Purity | >98% (achiral purity) |
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
To ensure the enantiomeric purity of the final product, chiral HPLC is the method of choice. This technique can be used both for analytical determination of the enantiomeric excess and for preparative separation to obtain highly pure this compound.
Analytical Chiral HPLC Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® or Chiralcel® column, is often effective for the separation of chiral acids.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and a polar alcohol like isopropanol or ethanol. For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1%), to the mobile phase is crucial to obtain sharp peaks and good resolution.
-
Analysis Conditions: The sample is dissolved in the mobile phase and injected onto the column. The separation is monitored using a UV detector.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Preparative Chiral HPLC:
For obtaining larger quantities of the pure enantiomer, the analytical method can be scaled up to a preparative scale by using a larger dimension column and a higher flow rate. Fractions corresponding to the desired (4S)-enantiomer are collected, and the solvent is removed to yield the highly pure product.
| Parameter | Value |
| Column | Chiralpak AD-H, Chiralcel OD-H, or similar |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) + 0.1% TFA |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 210 nm |
| Expected Enantiomeric Purity | >99.5% e.e. |
Visualized Workflows and Pathways
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Key enzymatic reduction step with cofactor regeneration.
Application Note: HPLC Method for the Detection of 4-Hydroxy-2-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the separation and detection of 4-hydroxy-2-oxopentanoic acid. This method is applicable for the quantitative analysis of this compound in various sample matrices, such as biological fluids and chemical reaction mixtures. The protocol provided herein offers a starting point for method development and validation.
Introduction
4-Hydroxy-2-oxopentanoic acid, a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid, is an intermediate in several metabolic pathways.[1] Accurate and reliable quantification of this analyte is crucial for understanding its role in biological processes and for monitoring its presence in pharmaceutical and chemical manufacturing. This document provides a detailed protocol for its analysis using reverse-phase HPLC with UV detection.
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C5H8O4 | [2] |
| Molar Mass | 132.115 g·mol−1 | [2] |
| IUPAC Name | 4-hydroxy-2-oxopentanoic acid | |
| Synonyms | 4-hydroxy-2-ketopentanoic acid, 4-hydroxy-2-oxovaleric acid | [2] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
Sample Preparation
Proper sample preparation is critical to remove interferences and protect the HPLC column.
-
Aqueous Samples (e.g., cell culture media, urine):
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.[1]
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.
-
-
Biological Tissues:
-
Homogenize the tissue sample in a suitable buffer.
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile or methanol (typically in a 1:3 or 1:4 ratio of sample to solvent).
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions
The following conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of methanol, water, and acetonitrile. A common starting point for alpha-keto acids is a ratio of 38.4:60:1 (v/v/v) with the addition of an acid like 0.1% phosphoric acid to suppress ionization.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | Approximately 210 nm. For alpha-keto acids, the UV absorbance maximum is often in the range of 210-220 nm.[1] However, some alpha-keto acids show absorbance at higher wavelengths (e.g., 335 nm for α-Ketoisocaproic Acid).[4] Experimental determination of the optimal wavelength for 4-hydroxy-2-oxopentanoic acid is recommended. |
Derivatization (Optional)
For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization can be employed. Alpha-keto acids can be derivatized with reagents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or 4-nitro-1,2-phenylenediamine (NPD) to yield fluorescent or highly UV-absorbent products.[5][6] This typically involves mixing the sample with the derivatization reagent and heating for a specific time before injection.[6]
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting calibration curve data.
| Analyte | Retention Time (min) | Concentration (µg/mL) | Peak Area |
| 4-Hydroxy-2-oxopentanoic Acid | tbd | 1 | area |
| 5 | area | ||
| 10 | area | ||
| 25 | area | ||
| 50 | area | ||
| 100 | area |
tbd: to be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 4-hydroxy-2-oxopentanoic acid.
Signaling Pathway Diagram
While 4-hydroxy-2-oxopentanoic acid is involved in metabolic pathways, a specific signaling pathway is not directly applicable to this analytical method. The diagram below illustrates the logical relationship in the optional derivatization process.
Caption: Optional derivatization process for enhanced detection.
References
- 1. 2.2.2. Organic Acid Extraction and HPLC [bio-protocol.org]
- 2. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. UV-Vis Spectrum of α-Ketoisocaproic Acid | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes: Enzymatic Assay for 4-hydroxy-2-oxovalerate aldolase Activity
Introduction
4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39), also known as 4-hydroxy-2-ketovalerate aldolase, is a lyase that plays a crucial role in the metabolic pathways for the degradation of aromatic compounds, including phenylalanine, biphenyl, and catechol.[1] The enzyme catalyzes the reversible retro-aldol cleavage of (S)-4-hydroxy-2-oxopentanoate into pyruvate and acetaldehyde. Given its involvement in bacterial catabolism of environmental pollutants, this enzyme is of significant interest to researchers in bioremediation and metabolic engineering. Accurate measurement of its activity is essential for characterizing the enzyme, screening for inhibitors, and understanding its role in metabolic pathways.
Assay Principle
A direct spectrophotometric assay for 4-hydroxy-2-oxovalerate aldolase is challenging because neither the substrate nor the products have a unique, strong absorbance signature. Therefore, a continuous coupled-enzyme assay is employed to determine the enzyme's activity.[2] This method links the production of pyruvate to a second, easily measurable enzymatic reaction.
The activity of 4-hydroxy-2-oxovalerate aldolase is coupled to the lactate dehydrogenase (LDH) reaction. The pyruvate generated by the aldolase is immediately used by LDH to catalyze the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the corresponding decrease in absorbance at 340 nm.[3][4] The rate of NADH oxidation is directly proportional to the rate of pyruvate formation, and thus to the activity of 4-hydroxy-2-oxovalerate aldolase. This coupled reaction is a reliable and widely used method for quantifying enzymes that produce pyruvate.[3][4]
The enzyme requires a divalent metal cation, typically Mn²⁺, for maximal activity.[5] Some bacterial forms of the enzyme are also allosterically activated by NADH.[5][6]
Data Presentation
The following tables provide a summary of the components and parameters for the enzymatic assay.
Table 1: Reagents and Assay Buffer Composition
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES or Tris-HCl Buffer (pH 7.5) | 1 M | 50 mM | Maintain stable pH |
| (S)-4-hydroxy-2-oxopentanoate | 100 mM | 0.1 - 5 mM | Substrate for the aldolase |
| NADH | 10 mM | 0.2 mM | Co-substrate for the coupling enzyme (LDH) |
| MnCl₂ | 100 mM | 1 mM | Divalent cation cofactor for aldolase activity |
| Lactate Dehydrogenase (LDH) | 500-1000 U/mL | 5-10 U/mL | Coupling enzyme |
| Enzyme Sample | Varies | Varies | Source of 4-hydroxy-2-oxovalerate aldolase |
| Nuclease-Free Water | - | To final volume | Solvent |
Table 2: Spectrophotometer Settings
| Parameter | Setting |
| Wavelength | 340 nm |
| Assay Mode | Kinetic |
| Run Time | 5-10 minutes |
| Interval Time | 15-30 seconds |
| Temperature | 25°C or 37°C |
| Cuvette Pathlength | 1 cm |
Experimental Protocols
Preparation of Reagents and Buffers
-
Assay Buffer (50 mM HEPES, pH 7.5): Prepare a 1 M stock solution of HEPES buffer and adjust the pH to 7.5. Dilute the stock solution to 50 mM with nuclease-free water for the final assay buffer.
-
Substrate Solution (100 mM (S)-4-hydroxy-2-oxopentanoate): Prepare the substrate by dissolving the appropriate amount in nuclease-free water. Store in aliquots at -20°C.
-
NADH Stock Solution (10 mM): Dissolve NADH powder in the assay buffer. Due to its light sensitivity, prepare this solution fresh and keep it on ice, protected from light.[4]
-
MnCl₂ Stock Solution (100 mM): Dissolve manganese(II) chloride in nuclease-free water. Store at 4°C.
-
LDH Stock Solution (500-1000 U/mL): Obtain a commercial preparation of rabbit muscle lactate dehydrogenase. Dilute as needed in assay buffer just before use.
Assay Procedure
-
Set up the Spectrophotometer: Turn on the spectrophotometer and allow the lamp to warm up. Set the parameters according to Table 2.
-
Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the reaction mixture by adding the following components in order. It is recommended to prepare a master mix for multiple reactions to ensure consistency.
-
850 µL of 50 mM HEPES Buffer (pH 7.5)
-
50 µL of 100 mM MnCl₂ (for a final concentration of 5 mM)
-
20 µL of 10 mM NADH (for a final concentration of 0.2 mM)
-
10 µL of LDH (5-10 Units)
-
Add a variable volume of the enzyme sample (e.g., 10-50 µL of cell lysate or purified enzyme).
-
Add nuclease-free water to bring the total volume to 980 µL.
-
-
Equilibrate and Blank: Mix the contents of the cuvette by gently pipetting. Place the cuvette in the spectrophotometer and let it equilibrate to the desired temperature (e.g., 25°C) for 3-5 minutes. Measure the baseline absorbance.
-
Initiate the Reaction: Start the reaction by adding 20 µL of the 100 mM (S)-4-hydroxy-2-oxopentanoate substrate solution to the cuvette.
-
Data Collection: Immediately mix the solution by pipetting and start the kinetic measurement. Record the absorbance at 340 nm for 5-10 minutes. The rate of absorbance decrease should be linear for at least the first few minutes. If the rate is too fast (ΔA/min > 0.5), dilute the enzyme sample and repeat the assay.
-
Control Reactions: Perform a control reaction without the substrate to account for any background NADH oxidation.
Calculation of Enzyme Activity
-
Determine the Rate of Absorbance Change (ΔA/min): Calculate the slope of the linear portion of the absorbance vs. time graph. This represents the rate of NADH consumption.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity.
Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × (V_total / V_enzyme) × 1000
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.[7]
-
l is the path length of the cuvette (typically 1 cm).
-
V_total is the total volume of the assay mixture (in mL).
-
V_enzyme is the volume of the enzyme sample added (in mL).
-
The factor of 1000 converts the concentration from mM to µM.
-
-
Calculate Specific Activity: To determine the specific activity, divide the enzyme activity by the total protein concentration of the sample (in mg/mL).
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)
Visualizations
Biochemical Pathway and Coupled Assay
Caption: Coupled enzymatic reaction for measuring aldolase activity.
Experimental Workflow
Caption: Step-by-step workflow for the aldolase enzymatic assay.
References
- 1. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-2-oxovalerate aldolase(EC 4.1.3.39) - Creative Enzymes [creative-enzymes.com]
- 6. uniprot.org [uniprot.org]
- 7. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for (4S)-4-hydroxy-2-oxopentanoic acid in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-4-hydroxy-2-oxopentanoic acid, also known as (4S)-4-hydroxy-2-oxovalerate, is a key intermediate in the meta-cleavage pathway of aromatic compound degradation, particularly in the catabolism of polychlorinated biphenyls (PCBs).[1] Its primary role in these pathways involves its cleavage by the enzyme 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39) into pyruvate and acetaldehyde.[1][2][3] This reaction is a critical step in funneling complex aromatic structures into central metabolism. The stereospecificity of enzymes acting on this substrate, such as the aldolase BphI from Burkholderia xenovorans LB400 which specifically cleaves the (4S) isomer, makes it an important molecule for studying enzyme mechanisms, inhibitor design, and bioremediation strategies.[1]
These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme kinetic studies, focusing on the characterization of 4-hydroxy-2-oxovalerate aldolase activity.
Metabolic Pathway and Significance
This compound is a crucial metabolite in the degradation pathway of various aromatic compounds. In the context of PCB degradation, biphenyls are initially dihydroxylated and then subjected to ring cleavage. Subsequent enzymatic reactions lead to the formation of 4-hydroxy-2-oxopentanoate, which is then cleaved by 4-hydroxy-2-oxovalerate aldolase. This aldolase often forms a complex with an acetaldehyde dehydrogenase, which efficiently channels the toxic acetaldehyde product for further oxidation to acetyl-CoA.[1][4] Understanding the kinetics of this aldolase is vital for engineering more efficient bioremediation pathways and for screening potential inhibitors of bacterial metabolic processes.
Caption: Metabolic fate of this compound.
Quantitative Data
The following table summarizes the kinetic parameters of 4-hydroxy-2-oxovalerate aldolase (BphI) from Burkholderia xenovorans LB400 with this compound as the substrate. The data is extracted from Baker et al. (2009), Biochemistry.[1][4]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions |
| BphI | This compound | 110 ± 10 | 0.8 ± 0.1 | 7.3 x 103 | 50 mM Tris-HCl, pH 7.5, 0.1 mM MnCl2, 25 °C |
| BphI (with NAD+) | This compound | 20 ± 3 | 1.1 ± 0.1 | 5.5 x 104 | 50 mM Tris-HCl, pH 7.5, 0.1 mM MnCl2, 1 mM NAD+, 25 °C |
| BphI (with NADH) | This compound | 15 ± 2 | 1.3 ± 0.1 | 8.7 x 104 | 50 mM Tris-HCl, pH 7.5, 0.1 mM MnCl2, 0.2 mM NADH, 25 °C |
| BphI (with CoA) | This compound | 19 ± 2 | 0.8 ± 0.1 | 4.2 x 104 | 50 mM Tris-HCl, pH 7.5, 0.1 mM MnCl2, 0.1 mM CoA, 25 °C |
Experimental Protocols
Synthesis of this compound
Enzyme Activity Assay: Coupled Spectrophotometric Method
The activity of 4-hydroxy-2-oxovalerate aldolase is determined by measuring the rate of pyruvate formation. A continuous coupled-enzyme assay using lactate dehydrogenase (LDH) is recommended. In this assay, the pyruvate produced is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.
Materials:
-
This compound solution (substrate)
-
Purified 4-hydroxy-2-oxovalerate aldolase
-
Lactate dehydrogenase (LDH) from rabbit muscle or bovine heart
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Manganese chloride (MnCl2)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM MnCl2.
-
Prepare Reagent Solutions:
-
NADH stock solution (e.g., 10 mM in assay buffer).
-
LDH solution (e.g., 100 units/mL in assay buffer).
-
Substrate stock solution of this compound (e.g., 10 mM in assay buffer).
-
-
Set up the Reaction Mixture: In a 1 mL cuvette, combine the following:
-
Assay Buffer (to a final volume of 1 mL)
-
NADH (to a final concentration of 0.2 mM)
-
LDH (e.g., 5-10 units)
-
-
Initiate the Background Reaction: Add the 4-hydroxy-2-oxovalerate aldolase to the cuvette, mix by gentle inversion, and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline rate (this accounts for any contaminating pyruvate or non-specific NADH oxidation).
-
Initiate the Enzymatic Reaction: Add a known concentration of the this compound substrate to the cuvette to start the reaction. For kinetic analysis, vary the substrate concentration over a range (e.g., 0.1 to 5 times the expected Km).
-
Monitor the Reaction: Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes). Ensure the initial velocity is linear.
-
Calculate Enzyme Activity: The rate of NADH oxidation is proportional to the aldolase activity. Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).
One unit of aldolase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
Caption: Workflow for the coupled enzyme assay.
Signaling Pathways and Logical Relationships
While this compound is primarily involved in catabolic pathways, the efficiency of these pathways can be subject to allosteric regulation. For instance, the activity of the BphI-BphJ aldolase-dehydrogenase complex is allosterically activated by the binding of nicotinamide coenzymes (NAD+/NADH) to the dehydrogenase subunit (BphJ).[1] This suggests a regulatory link where the cell's redox state can influence the rate of aromatic compound degradation.
Caption: Allosteric regulation of the BphI-BphJ complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. Characterization of an aldolase-dehydrogenase complex that exhibits substrate channeling in the polychlorinated biphenyls degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Chiral Separation of 4-hydroxy-2-oxopentanoic acid Enantiomers
Abstract
This application note details two proposed protocols for the chiral separation of the enantiomers of 4-hydroxy-2-oxopentanoic acid, a molecule of interest in metabolic research. Due to the absence of a specific published method for this analyte, the following protocols have been developed based on established methodologies for the chiral resolution of structurally similar compounds, such as other α-keto acids and hydroxy acids.[1] The primary methods detailed are Direct Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral derivatization agent. These protocols are intended for use by researchers, scientists, and drug development professionals engaged in stereoselective analysis.
Introduction
Chiral separation is a critical process in many scientific disciplines, particularly in pharmacology and metabolomics, as enantiomers of the same compound can exhibit significantly different biological activities.[2][3] 4-hydroxy-2-oxopentanoic acid possesses a chiral center at the C4 position, and therefore, exists as two enantiomers (R and S forms). The ability to separate and quantify these enantiomers is essential for understanding their respective metabolic pathways and physiological effects.
This document provides detailed experimental protocols for two robust methods for the chiral separation of 4-hydroxy-2-oxopentanoic acid:
-
Protocol 1: Direct Chiral HPLC. This method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating acidic compounds.[4][5]
-
Protocol 2: Indirect Chiral GC-MS via Derivatization. This highly sensitive method involves the derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral GC column.[6][7]
Protocol 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes the direct separation of 4-hydroxy-2-oxopentanoic acid enantiomers using a chiral stationary phase (CSP).
Experimental Workflow
Caption: Workflow for Direct Chiral HPLC Separation.
Materials and Reagents
-
Racemic 4-hydroxy-2-oxopentanoic acid
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (or trifluoroacetic acid)
-
Chiral HPLC column (e.g., polysaccharide-based such as Chiralcel OD-H or Chiralpak AD-H)
-
Standard laboratory glassware and filtration apparatus
Instrumentation and Conditions
| Parameter | Value/Description |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile/Water/Formic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Detailed Protocol
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic 4-hydroxy-2-oxopentanoic acid in the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes at a stable flow rate.
-
Inject the prepared standard or sample onto the column.
-
Run the analysis under the specified isocratic conditions.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers in the chromatogram.
-
Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (%ee).
-
Protocol 2: Indirect Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a two-step derivatization of the carboxylic acid and hydroxyl groups, followed by separation of the resulting diastereomers on a standard achiral GC column.
Experimental Workflow
Caption: Workflow for Indirect Chiral GC-MS Separation.
Materials and Reagents
-
Racemic 4-hydroxy-2-oxopentanoic acid
-
Anhydrous methanol
-
Acetyl chloride or dry HCl gas
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [MTPA-Cl])
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system with a standard achiral column
Instrumentation and Conditions
| Parameter | Value/Description |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Injector Temp. | 250°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Detailed Protocol
-
Esterification (Carboxylic Acid Group):
-
Dissolve 1 mg of 4-hydroxy-2-oxopentanoic acid in 1 mL of anhydrous methanol.
-
Slowly add 50 µL of acetyl chloride while cooling in an ice bath.
-
Stir the reaction at room temperature for 2 hours.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization with Chiral Agent (Hydroxyl Group):
-
To the dried methyl ester, add 0.5 mL of anhydrous DCM and 50 µL of anhydrous pyridine.
-
Add a slight excess (e.g., 1.2 equivalents) of (R)-(-)-MTPA-Cl.
-
Stir the reaction at room temperature for 1 hour.
-
-
Work-up:
-
Quench the reaction with 1 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer twice with 1 mL of DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized product in a suitable volume of an appropriate solvent (e.g., ethyl acetate).
-
Inject 1 µL into the GC-MS system.
-
Run the analysis using the specified temperature program.
-
-
Data Analysis:
-
The two diastereomers should be resolved as distinct peaks in the total ion chromatogram (TIC).
-
Confirm the identity of the peaks by their mass spectra.
-
Integrate the peak areas to determine the enantiomeric ratio.
-
Discussion
The choice between the direct HPLC and indirect GC-MS methods will depend on the specific requirements of the analysis, such as sensitivity, sample matrix, and available instrumentation. The HPLC method is generally simpler and requires less sample preparation. The GC-MS method, while more complex due to the derivatization steps, can offer higher sensitivity and selectivity, which is particularly advantageous for complex biological samples. It is recommended to validate the chosen method for linearity, accuracy, and precision using authentic standards of the individual enantiomers, if available.
Conclusion
The protocols presented in this application note provide a robust starting point for the successful chiral separation of 4-hydroxy-2-oxopentanoic acid enantiomers. Researchers can adapt and optimize these methods to suit their specific analytical needs. These methodologies will aid in the further investigation of the stereospecific roles of this metabolite in biological systems.
References
Application Notes and Protocols for GC-MS Analysis of 4-hydroxy-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2-oxopentanoic acid is a keto acid that plays a role in various metabolic pathways. Its analysis is crucial for understanding cellular metabolism and in the context of certain metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of such metabolites. However, due to its polarity and low volatility, direct analysis of 4-hydroxy-2-oxopentanoic acid by GC-MS is not feasible. Chemical derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.
This document provides a detailed protocol for the two-step derivatization of 4-hydroxy-2-oxopentanoic acid, involving methoximation followed by silylation. This method effectively reduces the polarity of the carboxyl, hydroxyl, and keto functional groups, enabling robust and reproducible analysis.
Derivatization Strategy
The derivatization of 4-hydroxy-2-oxopentanoic acid is a two-step process designed to protect the reactive functional groups and increase the volatility of the molecule.
-
Methoximation: The first step involves the reaction of the keto group with methoxyamine hydrochloride (MeOx). This reaction forms a methoxime derivative, which protects the carbonyl group, prevents enolization, and reduces the formation of multiple derivatives in the subsequent silylation step.[1] This is particularly important for stabilizing α-keto acids.[1]
-
Silylation: The second step is the silylation of the hydroxyl and carboxyl groups using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1] This reaction replaces the active hydrogens with trimethylsilyl (TMS) groups, significantly increasing the volatility and thermal stability of the analyte.[1]
Experimental Protocols
Materials and Reagents
-
4-hydroxy-2-oxopentanoic acid standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous solvents (e.g., acetonitrile, ethyl acetate)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)
-
GC-MS grade vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation
Biological samples (e.g., plasma, urine, cell extracts) should be extracted using a suitable protocol to isolate the organic acid fraction. The final extract should be dried completely, as the presence of water will interfere with the silylation reaction.[1] Lyophilization (freeze-drying) is a common method for sample drying.[1]
Derivatization Protocol
-
Methoximation:
-
To the dried sample extract or a known amount of the standard, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 37°C for 90 minutes with gentle shaking.[1]
-
-
Silylation:
-
After the methoximation step, add 80 µL of MSTFA (or BSTFA with 1% TMCS) to the reaction vial.
-
Vortex the mixture for 1 minute.
-
Incubate at 37°C for 30 minutes with gentle shaking.[1]
-
After incubation, the sample is ready for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 70°C, hold for 1 min; Ramp to 300°C at 10°C/min; Hold at 300°C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Mode | Full Scan (e.g., m/z 50-600) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
| Parameter | Typical Value |
| Retention Time | Dependent on the specific GC conditions and column. Expected to be in the mid-to-late region of the chromatogram due to the derivatization. |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 80 - 120% |
Note: The values in the table are representative for the analysis of various organic acids by GC-MS after derivatization and should be determined specifically for 4-hydroxy-2-oxopentanoic acid in your laboratory.
Visualizations
Derivatization Workflow
Caption: Experimental workflow for the derivatization of 4-hydroxy-2-oxopentanoic acid.
Chemical Derivatization Pathway
Caption: Two-step derivatization of 4-hydroxy-2-oxopentanoic acid.
References
Application Notes and Protocols for the Structural Analysis of 4-hydroxy-2-oxopentanoic acid via NMR Spectroscopy
Introduction
4-hydroxy-2-oxopentanoic acid is a significant intermediate in various metabolic pathways.[1] Its structural analysis is crucial for understanding its biological role and for applications in drug development and metabolomics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like 4-hydroxy-2-oxopentanoic acid in solution. This document provides detailed application notes and protocols for the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy.
Chemical Structure and Atom Numbering
The chemical structure of 4-hydroxy-2-oxopentanoic acid is presented below, with atoms numbered for clear assignment of NMR signals.
Caption: Chemical structure of 4-hydroxy-2-oxopentanoic acid with atom numbering.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-hydroxy-2-oxopentanoic acid. These predictions are based on typical chemical shift ranges for the functional groups present in the molecule.[2][3][4][5]
Table 1: Predicted ¹H NMR Data for 4-hydroxy-2-oxopentanoic acid
| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |
| H (C5) | Doublet | ~1.2 - 1.4 | Coupled to H on C4. |
| H (C3) | Multiplet | ~2.8 - 3.2 | Methylene protons adjacent to a ketone and a chiral center. |
| H (C4) | Multiplet | ~4.2 - 4.5 | Methine proton attached to a hydroxyl group. |
| H (O4) | Broad Singlet | Variable | Chemical shift is concentration and solvent dependent. |
| H (O1) | Broad Singlet | > 10 | Carboxylic acid proton, chemical shift is variable.[2] |
Table 2: Predicted ¹³C NMR Data for 4-hydroxy-2-oxopentanoic acid
| Atom Number | Predicted Chemical Shift (δ, ppm) | Notes |
| C5 | ~23 | Methyl carbon. |
| C3 | ~45 - 55 | Methylene carbon adjacent to a ketone.[4] |
| C4 | ~65 - 70 | Methine carbon attached to a hydroxyl group. |
| C1 | ~165 - 175 | Carboxylic acid carbonyl carbon.[5][6] |
| C2 | > 200 | Ketone carbonyl carbon.[4][5] |
Keto-Enol Tautomerism
Similar to other β-keto acids, 4-hydroxy-2-oxopentanoic acid may exist in equilibrium with its enol tautomer in solution.[7][8][9] This equilibrium is often solvent-dependent.[10] The presence of the enol form would result in an additional set of signals in both the ¹H and ¹³C NMR spectra, with characteristic signals for a carbon-carbon double bond (δC ≈ 100-150 ppm) and an enolic hydroxyl proton.
Caption: Keto-enol tautomerism of 4-hydroxy-2-oxopentanoic acid.
Experimental Protocols
A generalized workflow for the NMR analysis is depicted below.
Caption: General experimental workflow for NMR analysis.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of purified 4-hydroxy-2-oxopentanoic acid for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆).[11] The choice of solvent can affect the chemical shifts and the position of the keto-enol equilibrium.[10]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[11][13]
-
Internal Standard: Add a small amount of an appropriate internal standard for chemical shift referencing. For aqueous samples like D₂O, DSS or TSP can be used. For organic solvents, Tetramethylsilane (TMS) is the standard.[11][13]
-
Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved.[14]
-
Filtration and Transfer: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][14] Ensure the final sample height in the tube is between 4 and 5 cm.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
-
Instrument Preparation: Before inserting the sample, ensure the NMR spectrometer is properly tuned and the desired experimental parameters are loaded.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp NMR signals.
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
A typical ¹H NMR spectrum can be acquired in a few minutes.[11]
-
-
¹³C NMR Spectrum Acquisition:
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.
-
A typical ¹³C NMR spectrum may take from 20 minutes to several hours to acquire, depending on the sample concentration.[11]
-
-
Data Storage: Save the acquired Free Induction Decay (FID) data for processing.
Protocol 3: Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard to its known chemical shift (e.g., 0.00 ppm for TMS).
-
Peak Picking and Integration: Identify all peaks in the spectrum and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Structural Assignment: Assign the observed peaks to the corresponding nuclei in the 4-hydroxy-2-oxopentanoic acid structure based on their chemical shifts, multiplicities (for ¹H NMR), and integration values. 2D NMR experiments, such as COSY and HSQC, can be employed for more complex structures or to confirm assignments.
References
- 1. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. organomation.com [organomation.com]
- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Notes and Protocols for Cell-Based Assays Involving (4S)-4-Hydroxy-2-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S)-4-hydroxy-2-oxopentanoic acid is a chiral α-keto acid that can play a role in cellular metabolism. While its specific biological functions are a subject of ongoing research, its structural similarity to other biologically active keto acids, such as the oxidative stress mediator 4-hydroxy-2-nonenal (HNE), suggests its potential involvement in key cellular processes. This document provides detailed protocols for cell-based assays to investigate the effects of this compound on cell viability, oxidative stress, and angiogenesis-related signaling. The methodologies described herein are designed to be a starting point for researchers to explore the compound's biological activity in various cell models.
Hypothetical Data Summary
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound in various cell-based assays. These values are for exemplary purposes and will vary depending on the cell type and experimental conditions.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | This compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HEK293 | 24 | 0 (Control) | 100 ± 4.5 | > 1000 |
| 100 | 98.2 ± 5.1 | |||
| 500 | 95.6 ± 4.8 | |||
| 1000 | 91.3 ± 6.2 | |||
| HepG2 | 24 | 0 (Control) | 100 ± 3.9 | 750 |
| 100 | 92.1 ± 4.3 | |||
| 500 | 68.5 ± 5.5 | |||
| 1000 | 45.2 ± 6.1 | |||
| HUVEC | 24 | 0 (Control) | 100 ± 5.2 | > 1000 |
| 100 | 99.1 ± 4.7 | |||
| 500 | 96.4 ± 5.0 | |||
| 1000 | 93.8 ± 5.9 |
Table 2: Induction of Oxidative Stress by this compound (ROS Production Assay)
| Cell Line | Treatment Duration (hours) | This compound (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | Fold Increase vs. Control |
| HepG2 | 4 | 0 (Control) | 10,540 ± 850 | 1.0 |
| 100 | 15,230 ± 1,100 | 1.4 | ||
| 500 | 28,980 ± 2,300 | 2.7 | ||
| 1000 | 45,670 ± 3,800 | 4.3 |
Table 3: Effect of this compound on VEGF Secretion (ELISA)
| Cell Line | Treatment Duration (hours) | This compound (µM) | VEGF Concentration (pg/mL) (Mean ± SD) |
| ARPE-19 | 24 | 0 (Control) | 150 ± 15 |
| 10 | 225 ± 20 | ||
| 50 | 310 ± 28 | ||
| 100 | 180 ± 17 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound, based on its structural similarity to known signaling molecules, and the general workflows for the described assays.
Caption: Hypothesized signaling pathway of this compound.
Troubleshooting & Optimization
overcoming matrix effects in LC-MS analysis of 4-hydroxy-2-oxopentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-hydroxy-2-oxopentanoic acid and structurally similar analytes.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of 4-hydroxy-2-oxopentanoic acid?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix.[1] For 4-hydroxy-2-oxopentanoic acid, a small polar molecule, components in biological matrices like plasma (e.g., salts, phospholipids, proteins) can interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[4][5]
Q2: I am observing significant ion suppression for 4-hydroxy-2-oxopentanoic acid in plasma samples. What is the most direct method to address this?
A2: For analytes like 4-hydroxy-2-oxopentanoic acid and its isomers (e.g., 3-hydroxypentanoic acid and 3-oxopentanoic acid), a simple protein precipitation (PPT) step has been shown to be effective in minimizing matrix effects in human plasma.[5][6] This is often the first and most straightforward sample preparation technique to try. A validated method using a simple methanol-based protein precipitation reported no significant matrix effects for similar analytes.[5]
Q3: What is a reliable and validated sample preparation protocol for analyzing compounds similar to 4-hydroxy-2-oxopentanoic acid in plasma?
A3: A validated LC-MS/MS method for the simultaneous analysis of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma utilizes a protein precipitation technique.[6] The detailed protocol is provided in the "Experimental Protocols" section below. This method achieved high recovery and demonstrated an absence of significant matrix effects.[5]
Q4: Should I consider using a stable isotope-labeled internal standard (SIL-IS)?
A4: Yes, using a SIL-IS is highly recommended and is the most recognized technique to compensate for matrix effects.[7] A SIL-IS will have nearly identical chemical properties and chromatographic retention time to the analyte of interest.[7] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data analysis. While a specific SIL-IS for 4-hydroxy-2-oxopentanoic acid may not be readily available, a closely related labeled standard can be effective.
Q5: My analyte has poor retention on a standard C18 column. What chromatographic strategies can I employ?
A5: Poor retention of small, polar analytes like 4-hydroxy-2-oxopentanoic acid is a common issue with reversed-phase chromatography. Strategies to improve retention include:
-
Using a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to provide better retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar molecules.[8]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance retention, but be aware that these reagents can sometimes cause ion suppression themselves.[4]
-
Derivatization: Chemically modifying the analyte to make it less polar can significantly improve its retention on a C18 column.[9]
Q6: Is derivatization a good strategy for 4-hydroxy-2-oxopentanoic acid analysis?
A6: Derivatization can be a very effective strategy, especially if you are struggling with sensitivity or chromatographic retention.[10][11] Reagents that target the carboxylic acid or ketone functional groups can be used. This process adds a chemical tag to the analyte, which can increase its hydrophobicity (improving retention) and enhance its ionization efficiency.[12][13] However, derivatization adds an extra step to sample preparation and requires careful optimization.[9] Given that direct analysis methods have proven successful for similar molecules, it should be considered a secondary approach if simpler methods fail.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient sample preparation; Analyte degradation. | 1. Optimize the protein precipitation protocol (e.g., solvent-to-plasma ratio, vortexing time, centrifugation speed/time). 2. Evaluate alternative sample cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). 3. Ensure sample stability by keeping samples on ice and using fresh solvents. Check for freeze-thaw stability if applicable.[5] |
| Significant Ion Suppression / Matrix Effect | Co-elution of matrix components (e.g., phospholipids); Inadequate sample cleanup. | 1. Implement the validated protein precipitation method detailed below.[6] 2. Incorporate a stable isotope-labeled internal standard to compensate for the effect. 3. Modify the LC gradient to better separate the analyte from the ion-suppressing region of the chromatogram.[7] 4. Dilute the sample extract, provided the method has sufficient sensitivity.[7] |
| Poor Peak Shape | Incompatible injection solvent; Column overload; Secondary interactions with the stationary phase. | 1. Ensure the injection solvent is weaker than the initial mobile phase.[8] 2. Reduce the injection volume. 3. Add a small amount of a strong solvent to the sample to improve solubility. 4. Use a different column chemistry (e.g., HILIC). |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation; Instrument instability. | 1. Automate sample preparation steps where possible. 2. Ensure consistent timing for all extraction and derivatization steps. 3. Run system suitability tests and quality control samples throughout the analytical batch to monitor instrument performance.[1] |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a validated method for 3-hydroxypentanoic acid and 3-oxopentanoic acid, which are structurally similar to 4-hydroxy-2-oxopentanoic acid, in human plasma.[5] This data demonstrates the effectiveness of the protein precipitation protocol.
| Analyte | Concentration (µg/mL) | Mean Recovery (%) | Recovery Range (%) | Average Matrix Effect Accuracy (%) | Matrix Effect Range (%) |
| 3-hydroxypentanoic acid | 0.225 | 88.2 | 86.3–89.4 | 87.8 | 85.4–96.1 |
| 2.0 | 93.7 | 89.0–96.5 | |||
| 4.0 | 94.0 | 92.1–97.4 | |||
| 3-oxopentanoic acid | 0.450 | 98.0 | 95.8–99.5 | 90.1 | 86.3–95.7 |
| 4.0 | 108.6 | 103.2–114.6 | |||
| 8.0 | 109.5 | 107.1–113.3 | |||
| Internal Standard | 0.2 | 99.4 | 98.8–99.6 | 98.6 | 97.7–99.2 |
Data sourced from Kallem et al., J Pharm Biomed Anal, 2021.[5] The matrix effect accuracy values close to 100% (with variability) indicate that no significant, consistent ion suppression or enhancement was observed.
Experimental Protocols
Protocol: Protein Precipitation for Plasma Samples
This protocol is adapted from a validated method for short-chain keto-acids in human plasma.[6]
-
Preparation: Allow frozen plasma samples to thaw on ice. Prepare a precipitation solution of methanol containing 0.2% formic acid.
-
Aliquoting: To a microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Spiking: Add the internal standard solution to the plasma sample.
-
Precipitation: Add 200 µL of the cold precipitation solution (methanol with 0.2% formic acid) to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS analysis.
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: Logic of Stable Isotope Dilution for Matrix Effect Compensation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ddtjournal.com [ddtjournal.com]
- 11. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
stability of 4-hydroxy-2-oxopentanoic acid in different storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-hydroxy-2-oxopentanoic acid?
A1: For optimal stability, 4-hydroxy-2-oxopentanoic acid should be stored in a cool, dry place. General recommendations for similar compounds suggest storage in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
Q2: Is 4-hydroxy-2-oxopentanoic acid sensitive to pH?
A2: Yes, as a carboxylic acid, the stability of 4-hydroxy-2-oxopentanoic acid is expected to be pH-dependent. The presence of both a keto and a hydroxyl group can lead to various pH-sensitive degradation pathways. It is the major species at a pH of 7.3.[1]
Q3: Should I be concerned about the light sensitivity of this compound?
A3: While specific photostability data is unavailable, it is a standard precaution for compounds with carbonyl and hydroxyl functionalities to be protected from light to prevent potential photo-degradation. Storage in amber vials or in the dark is recommended.
Q4: What are the potential degradation pathways for 4-hydroxy-2-oxopentanoic acid?
A4: Based on its structure, potential degradation pathways include oxidation, decarboxylation, and dehydration.[2] The α-keto acid moiety can be susceptible to oxidative decarboxylation. The hydroxyl group may also undergo oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Activity | Chemical degradation due to improper storage (temperature, pH, light, air exposure). | Confirm storage conditions. Perform a purity analysis (e.g., HPLC, NMR) to assess degradation. Prepare fresh solutions for experiments. |
| Sample Discoloration (e.g., yellowing) | Oxidation of the molecule. | Store the compound under an inert atmosphere (e.g., argon, nitrogen). Use deoxygenated solvents for preparing solutions. |
| Unexpected Peaks in Chromatogram | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradants. This will aid in developing a stability-indicating analytical method. |
| Poor Solubility | The compound may have limited solubility in certain solvents, which can be affected by pH. | Adjust the pH of the solution. For acidic compounds, increasing the pH can enhance solubility in aqueous solutions. Sonication may also aid in dissolution. |
Stability Summary
The following table summarizes the expected impact of different storage conditions on the stability of 4-hydroxy-2-oxopentanoic acid. This is a qualitative assessment based on the general behavior of similar chemical structures.
| Condition | Parameter | Expected Impact on Stability | Recommendation |
| Temperature | -20°C | High Stability | Recommended for long-term storage. |
| 2-8°C | Good Stability | Suitable for short to medium-term storage. | |
| Room Temperature | Moderate Stability | Suitable for short-term use. Avoid prolonged storage. | |
| Elevated Temperature (>40°C) | Low Stability | Avoid. Increased risk of degradation. | |
| pH | Acidic (pH < 4) | Variable | Potential for acid-catalyzed degradation. Test for your specific conditions. |
| Neutral (pH 6-8) | Likely Optimal | Generally a safe range for many biological experiments. | |
| Basic (pH > 8) | Variable | Potential for base-catalyzed degradation. Test for your specific conditions. | |
| Light | Exposed to Light | Potential for Degradation | Store in amber vials or in the dark. |
| Atmosphere | Air (Oxygen) | Potential for Oxidation | Store under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity and degradation of 4-hydroxy-2-oxopentanoic acid.
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of organic acids.
-
Mobile Phase:
-
A gradient elution is often necessary to separate the parent compound from its potential degradation products.
-
A typical mobile phase system would consist of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid to control pH and improve peak shape) and an organic component (e.g., acetonitrile or methanol).
-
-
Detection: UV detection at a wavelength of 210 nm is often suitable for detecting the carboxyl group.[3] A photodiode array (PDA) detector can be beneficial for assessing peak purity.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies. This involves intentionally degrading the compound under various stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid compound at a temperature significantly higher than recommended storage (e.g., 70°C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Workflow for Stability Assessment.
References
common interferences in the quantification of 4-hydroxy-2-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-hydroxy-2-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is 4-hydroxy-2-oxopentanoic acid and why is it important?
4-hydroxy-2-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is a metabolite involved in amino acid metabolism.[1] It is formed from the decarboxylation of 4-oxalocrotonate and is degraded to acetaldehyde and pyruvate.[1] Accurate quantification of this organic acid can be crucial for studying certain metabolic pathways and in the context of various diseases.
Q2: What are the common analytical methods for quantifying 4-hydroxy-2-oxopentanoic acid?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for the quantification of small organic acids like 4-hydroxy-2-oxopentanoic acid in biological matrices due to its high sensitivity and selectivity.[2][3] Gas chromatography-mass spectrometry (GC-MS) after derivatization is another common technique for analyzing organic acids in urine.[4]
Q3: What are the main challenges in the quantification of 4-hydroxy-2-oxopentanoic acid?
The primary challenges include:
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Matrix effects: Co-eluting endogenous compounds from biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5][6][7][8][9]
-
Isomeric and isobaric interferences: Compounds with the same mass-to-charge ratio (isobars) or the same chemical formula but different structures (isomers) can interfere with the measurement if not chromatographically separated.
-
Sample stability and preparation: Proper handling and preparation of biological samples are critical to prevent degradation of the analyte and to remove interfering substances.[6]
Troubleshooting Guide: Common Interferences
Matrix Effects
Matrix effects are a major source of variability and inaccuracy in LC-MS/MS quantification. They are caused by components of the sample matrix that co-elute with the analyte and affect its ionization efficiency.
Symptoms:
-
Poor reproducibility of results between samples.
-
Inaccurate quantification (overestimation or underestimation).
-
Signal suppression or enhancement of the analyte.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Sample Preparation | The goal is to remove interfering matrix components while efficiently extracting the analyte. | - Protein Precipitation (PPT): A simple and common method for plasma and serum. Acetonitrile is often more effective than methanol at removing proteins.[6] - Liquid-Liquid Extraction (LLE): A more selective technique that can provide cleaner extracts.[6] - Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove phospholipids, a major source of matrix effects in plasma.[5][6] Mixed-mode SPE can be particularly effective.[6] |
| Chromatographic Separation | Optimize the HPLC/UPLC method to separate the analyte from co-eluting matrix components. | - Column Chemistry: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, F5) to alter selectivity. - Gradient Elution: Adjust the mobile phase gradient to improve the resolution between the analyte and interfering peaks. |
| Internal Standard Selection | An appropriate internal standard (IS) is crucial to compensate for matrix effects. | - Stable Isotope-Labeled (SIL) IS: The gold standard, as it co-elutes with the analyte and experiences similar matrix effects. - Structural Analog IS: If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used. |
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix that is identical to the study samples. | This helps to compensate for consistent matrix effects across all samples. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. | This approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[7][9] |
Isomeric and Isobaric Interferences
Interference from compounds with the same nominal mass as 4-hydroxy-2-oxopentanoic acid (C5H8O4, MW: 132.11 g/mol ) can lead to falsely elevated results.
Potential Interferences:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Type of Interference |
| 3-Oxopentanoic acid | C5H6O3 | 114.09 | Isobaric (different formula, but can have fragment ions with the same m/z) |
| 2-Hydroxy-4-oxopentanoic acid | C5H8O4 | 132.11 | Isomeric |
| 3-Hydroxy-2-oxopentanoic acid | C5H8O4 | 132.11 | Isomeric |
| 5-Hydroxy-2-oxopentanoic acid | C5H8O4 | 132.11 | Isomeric |
| Methylmalonic acid | C4H6O4 | 118.09 | Isobaric (can interfere in some derivatized GC-MS methods) |
Troubleshooting Strategies:
-
Chromatographic Resolution: The most effective way to overcome isomeric interference is to achieve baseline separation of the isomers using an optimized LC method.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobars).
-
Tandem Mass Spectrometry (MS/MS): Different isomers may produce unique fragment ions upon collision-induced dissociation. Developing a specific Multiple Reaction Monitoring (MRM) transition for 4-hydroxy-2-oxopentanoic acid can improve selectivity.
Experimental Protocol: Quantification of 4-hydroxy-2-oxopentanoic acid in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of structurally similar compounds, 3-hydroxypentanoic acid and 3-oxopentanoic acid, in human plasma.[2][3] Note: This method should be fully validated for the specific quantification of 4-hydroxy-2-oxopentanoic acid in your laboratory.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled 4-hydroxy-2-oxopentanoic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | HPLC or UPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | To be optimized. Precursor ion for 4-hydroxy-2-oxopentanoic acid: m/z 131.0 [M-H]-. Product ions should be determined by infusing a standard solution. |
| Collision Energy | To be optimized for each transition. |
Method Validation
The method should be validated according to regulatory guidelines, including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Reference Validation Data for a Similar Compound (3-hydroxypentanoic acid): [2][3]
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Accuracy (%RE) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 88% |
| Matrix Effect | No significant matrix effect observed |
Visualizations
Metabolic Pathway of 4-hydroxy-2-oxopentanoic acid
Caption: Metabolic fate of 4-hydroxy-2-oxopentanoic acid.
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bme.psu.edu [bme.psu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Enzymatic Assays for 4-Hydroxy-2-Oxopentanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic assays for 4-hydroxy-2-oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic assay for 4-hydroxy-2-oxopentanoic acid?
The assay relies on the enzyme 4-hydroxy-2-oxovalerate aldolase, which catalyzes the cleavage of 4-hydroxy-2-oxopentanoate into acetaldehyde and pyruvate.[1] The reaction progress can be monitored using a coupled spectrophotometric assay. In this setup, the pyruvate produced is used as a substrate by a second enzyme, lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. This oxidation leads to a decrease in absorbance at 340 nm, which is directly proportional to the aldolase activity.
Q2: What are the optimal conditions for the 4-hydroxy-2-oxovalerate aldolase assay?
For the enzyme from Thermus thermophilus, the optimal conditions are a pH of 8.0 and a temperature of 25°C.[2] The enzyme also requires a divalent metal cation for activity, with cobalt (Co²⁺) being the most effective, followed by nickel (Ni²⁺) and manganese (Mn²⁺).[2]
Q3: How can I determine the concentration of my purified 4-hydroxy-2-oxovalerate aldolase?
Protein concentration can be determined using standard methods such as the Bicinchoninic acid (BCA) assay or by measuring the absorbance at 280 nm, if the extinction coefficient of the enzyme is known. A BCA protein assay kit is a common and reliable method.
Q4: Can I use a microplate reader for this assay?
Yes, a spectrophotometric multiwell plate reader is suitable for this assay, allowing for higher throughput.[3] Ensure that the plate reader is capable of kinetic measurements at 340 nm and can maintain a stable temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity | Incorrect assay conditions: pH, temperature, or metal cofactor concentration are not optimal. | - Ensure the assay buffer is at pH 8.0. - Maintain the assay temperature at 25°C. - Add an optimal concentration of a divalent metal cation like CoCl₂ (e.g., 1 mM, may require optimization). |
| Inactive enzyme: The enzyme may have denatured due to improper storage or handling. | - Store the enzyme at the recommended temperature (typically -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol). - Avoid repeated freeze-thaw cycles. - Keep the enzyme on ice during assay setup. | |
| Missing or inactive coupling enzyme (LDH) or cofactor (NADH): | - Ensure that lactate dehydrogenase (LDH) and NADH are added to the reaction mixture at the correct concentrations. - Check the activity of your LDH stock separately. - Prepare fresh NADH solutions, as they can degrade over time. | |
| High background signal | Contamination of reagents: Substrate or buffers may be contaminated with pyruvate. | - Use high-purity reagents. - Run a blank reaction without the aldolase to check for background pyruvate contamination. |
| Sample-specific interference: The sample itself may contain substances that absorb at 340 nm or inhibit the coupling enzyme. | - Run a sample blank containing all reaction components except the substrate (4-hydroxy-2-oxopentanoic acid). Subtract the rate of this blank from the rate of the complete reaction. | |
| Non-linear reaction progress curve | Substrate depletion: The concentration of 4-hydroxy-2-oxopentanoic acid is too low and is being rapidly consumed. | - Increase the initial substrate concentration. The ideal concentration for determining competitive inhibitor activity is around the Michaelis-Menten constant (Km) value.[4] |
| Substrate inhibition: High concentrations of the substrate may inhibit the enzyme.[5] | - Perform a substrate titration experiment to determine if substrate inhibition occurs at high concentrations. If so, use a lower, non-inhibitory substrate concentration for routine assays. | |
| Enzyme instability: The aldolase or the coupling enzyme is not stable under the assay conditions. | - Check the stability of both enzymes at the assay pH and temperature over the time course of the experiment. - Consider adding stabilizing agents like BSA to the assay buffer. | |
| Inconsistent or irreproducible results | Pipetting errors: Inaccurate or inconsistent pipetting of reagents. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of common reagents to minimize pipetting variations between wells. |
| Temperature fluctuations: The temperature of the assay plate is not uniform or stable. | - Ensure the plate reader's temperature control is functioning correctly and allow the plate to equilibrate to the set temperature before starting the reaction. A one-degree change can alter enzyme activity by 4-8%. | |
| Improper mixing: Reagents are not mixed thoroughly upon addition. | - Gently mix the contents of the wells after adding all components, for example, by using a plate shaker or by carefully pipetting up and down. |
Quantitative Data Summary
Table 1: Kinetic Parameters of 4-Hydroxy-2-Oxovalerate Aldolase from Thermus thermophilus [2]
| Condition | Substrate | K_m (µM) |
| In the absence of NADH (in complex with dehydrogenase TTHB247) | 4-hydroxy-2-oxopentanoate | 123 |
| In the presence of NADH | 4-hydroxy-2-oxopentanoate | 206 |
| In the presence of NADH (in complex with dehydrogenase TTHB247) | 4-hydroxy-2-oxopentanoate | 41 |
Table 2: Optimal Assay Conditions
| Parameter | Optimal Value | Source |
| pH | 8.0 | [2] |
| Temperature | 25 °C | [2] |
| Metal Cofactor | Co²⁺ (most effective) | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for 4-Hydroxy-2-Oxovalerate Aldolase Activity
-
Prepare a series of buffers with pH values ranging from 6.0 to 10.0 (e.g., in 0.5 pH unit increments). Use buffers with appropriate buffering ranges, such as MES for acidic pH, HEPES for neutral pH, and Tris or CHES for alkaline pH. Ensure a constant ionic strength across all buffers.
-
Prepare a reaction mixture containing a fixed concentration of 4-hydroxy-2-oxopentanoic acid (e.g., at its K_m), NADH, lactate dehydrogenase (LDH), and the required metal cofactor in each of the different pH buffers.
-
Initiate the reaction by adding a fixed amount of 4-hydroxy-2-oxovalerate aldolase to each reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader.
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Calculate the initial reaction velocity for each pH value from the linear portion of the reaction progress curve.
-
Plot the initial velocity against the pH to determine the optimal pH at which the enzyme exhibits maximum activity.
Protocol 2: Standard Spectrophotometric Assay for 4-Hydroxy-2-Oxovalerate Aldolase
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing the optimal concentration of a metal cofactor (e.g., 1 mM CoCl₂).
-
Prepare a reaction master mix in the assay buffer containing:
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NADH (e.g., 200 µM)
-
An excess of lactate dehydrogenase (LDH) (e.g., 10-20 units/mL)
-
4-hydroxy-2-oxopentanoic acid (at a concentration around its K_m, e.g., 150 µM)
-
-
Equilibrate the master mix and the enzyme solution to the assay temperature (25°C).
-
Pipette the master mix into cuvettes or microplate wells.
-
Initiate the reaction by adding a small volume of the 4-hydroxy-2-oxovalerate aldolase solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes).
-
Calculate the enzyme activity from the linear rate of NADH oxidation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Visualizations
Caption: Coupled enzymatic assay workflow for 4-hydroxy-2-oxovalerate aldolase.
Caption: A logical workflow for troubleshooting common enzymatic assay issues.
References
troubleshooting poor yield in the synthesis of (4S)-4-hydroxy-2-oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (4S)-4-hydroxy-2-oxopentanoic acid, particularly focusing on addressing issues of poor yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, a chiral β-hydroxy-α-keto acid, is typically achieved through an asymmetric aldol reaction. This involves the stereoselective addition of an enolate of a pyruvate equivalent to acetaldehyde. Both chemical and enzymatic methods are employed. Chemical synthesis often utilizes chiral catalysts or auxiliaries to control the stereochemistry. Enzymatic synthesis, on the other hand, employs aldolases that can offer high stereoselectivity and yield under mild reaction conditions.[1][2][3]
Q2: I am observing a significant amount of a dehydrated side product. How can I prevent this?
A2: The β-hydroxy group in the product is prone to elimination, especially under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic catalysts), leading to the formation of an α,β-unsaturated keto acid.[4][5] To minimize dehydration:
-
Temperature Control: Maintain a low reaction temperature. For many aldol reactions, temperatures between -78°C and 0°C are optimal for preventing side reactions.[6]
-
Mild Catalysts: Employ milder catalysts. For base-catalyzed reactions, consider using weaker bases or controlled amounts of strong bases like lithium diisopropylamide (LDA) at low temperatures. For acid-catalyzed reactions, use of a Lewis acid might be preferable to a strong Brønsted acid.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
Q3: My reaction has a low conversion rate. What are the potential causes and solutions?
A3: Low conversion in an aldol reaction can stem from several factors:
-
Inactive Catalyst: Ensure the catalyst is active and used in the correct amount. Some catalysts are sensitive to air or moisture.
-
Poor Reagent Quality: Use freshly distilled or purified starting materials (acetaldehyde and pyruvate derivative) to remove any inhibitors or contaminants.
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Insufficient Reaction Time or Temperature: While high temperatures can cause side reactions, the reaction may not proceed at an adequate rate if the temperature is too low. A careful optimization of temperature is necessary.
-
Reversibility: Aldol additions can be reversible.[4][7] To drive the reaction forward, you might consider using an excess of one reagent (if feasible and cost-effective) or removing a byproduct if one is formed.
Troubleshooting Guide for Poor Yield
Issue 1: Low Yield of the Desired this compound
This is a multifaceted problem that can be broken down into several potential causes. The following logical workflow can help diagnose and address the issue.
Caption: Troubleshooting workflow for low yield.
Data on Reaction Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. Below are tables summarizing the expected impact of key parameters based on typical aldol reactions for synthesizing chiral hydroxy keto acids.
Table 1: Effect of Temperature on Yield and Selectivity
| Temperature (°C) | Relative Yield of Aldol Product | Relative Amount of Dehydration Product | Enantiomeric Excess (ee %) |
| 25 | Moderate | High | Lower |
| 0 | Good | Moderate | Good |
| -20 | Excellent | Low | High[6] |
| -78 | High | Very Low | Excellent |
Note: The optimal temperature may vary depending on the specific catalyst and substrates used.
Table 2: Influence of Solvent on a Chiral Amine Catalyzed Aldol Reaction
| Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Acetone | 92 | 83 |
| Dichloromethane (DCM) | 85 | 74 |
| Tetrahydrofuran (THF) | 88 | 65 |
| Dimethylformamide (DMF) | 90 | 72 |
| Dimethyl sulfoxide (DMSO) | 91 | 74 |
Data adapted from a representative asymmetric aldol reaction.[6]
Issue 2: Difficulty in Product Purification Leading to Yield Loss
The high polarity of the carboxylic acid and hydroxyl groups in this compound can make purification challenging.
Q: How can I effectively purify the final product to improve my isolated yield?
A:
-
Extraction: After quenching the reaction, perform a careful aqueous workup. Acidify the aqueous layer to a pH of approximately 2-3 to ensure the carboxylic acid is protonated, then extract with an appropriate organic solvent like ethyl acetate. Multiple extractions will improve recovery.
-
Chromatography: Column chromatography on silica gel is a common method. Due to the polar nature of the product, a polar mobile phase will be required. A gradient elution starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small amount of acetic acid to the eluent) can effectively separate the product from less polar impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method that can significantly improve purity and yield. Experiment with different solvent systems, such as ethyl acetate/hexane or diethyl ether/hexane.
Experimental Protocols
General Protocol for a Base-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure and should be optimized for your specific needs.
-
Preparation: Dry all glassware thoroughly. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve the pyruvate ester in a suitable anhydrous solvent (e.g., THF). Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a strong base such as lithium diisopropylamide (LDA) dropwise to form the enolate. Stir for 30-60 minutes.
-
Aldol Addition: Add a solution of freshly distilled acetaldehyde in the same anhydrous solvent to the enolate solution dropwise, maintaining the temperature at -78°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis (if starting with an ester): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, for example, with lithium hydroxide in a THF/water mixture, followed by acidic workup.
Visualizing the Reaction Pathway
Caption: General pathway of the aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 3. Biotransformation of 2-keto-4-hydroxybutyrate via aldol condensation using an efficient and thermostable carboligase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldol reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
reducing signal suppression of 4-hydroxy-2-oxopentanoic acid in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression of 4-hydroxy-2-oxopentanoic acid during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for the analysis of 4-hydroxy-2-oxopentanoic acid?
Signal suppression, also known as the matrix effect, is a common phenomenon in mass spectrometry where the ionization of the target analyte, in this case, 4-hydroxy-2-oxopentanoic acid, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3] Given that 4-hydroxy-2-oxopentanoic acid is a small, polar organic acid, it is particularly susceptible to interference from various matrix components, especially in complex biological samples.
Q2: What are the common sources of signal suppression?
Signal suppression can be caused by a variety of endogenous and exogenous substances present in the sample matrix. Common sources include:
-
Salts and buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Phospholipids: Abundant in biological membranes, these can co-extract with the analyte and cause significant suppression.[4]
-
Proteins and peptides: Incomplete removal of proteins can lead to ion source contamination and signal instability.[1]
-
Other small molecules: High concentrations of other metabolites or drug compounds can compete with the analyte for ionization.
Q3: How can I determine if my analysis is affected by signal suppression?
A common method to assess signal suppression is the post-extraction addition method. This involves comparing the signal intensity of the analyte in a clean solvent to the signal intensity of the same amount of analyte spiked into a pre-extracted blank matrix sample. A lower signal in the matrix sample indicates suppression.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for 4-Hydroxy-2-Oxopentanoic Acid
This is a classic sign of signal suppression and inadequate chromatographic retention.
Troubleshooting Steps:
-
Optimize Sample Preparation: The first and most critical step is to remove interfering matrix components.
-
Protein Precipitation: For biological samples, ensure efficient protein removal.
-
Liquid-Liquid Extraction (LLE): Use a polar extraction solvent to selectively extract 4-hydroxy-2-oxopentanoic acid while leaving non-polar interferences behind.
-
Solid-Phase Extraction (SPE): Employ an anion exchange or mixed-mode SPE cartridge for a more targeted cleanup of acidic compounds.[5][6]
-
-
Improve Chromatographic Separation: Standard reversed-phase columns often provide poor retention for polar compounds like 4-hydroxy-2-oxopentanoic acid.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate polar analytes.[2][7][8] This technique often leads to increased sensitivity in mass spectrometry due to the high organic content of the mobile phase.[9]
-
Ion Chromatography (IC): IC is another excellent choice for separating small, charged molecules like organic acids and can be effectively coupled with mass spectrometry.[10][11]
-
-
Consider Derivatization: If direct analysis remains challenging, derivatization can significantly improve chromatographic behavior and ionization efficiency.
Issue 2: Inconsistent and Irreproducible Quantification Results
In addition to signal suppression, inconsistent sample preparation and the lack of an appropriate internal standard can lead to poor reproducibility.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol: Choose a sample preparation method from the options below and ensure it is performed consistently for all samples, standards, and quality controls.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects and variations in sample processing is to use a stable isotope-labeled internal standard of 4-hydroxy-2-oxopentanoic acid.[14] The SIL-IS will co-elute with the analyte and experience the same degree of signal suppression, allowing for accurate normalization of the signal.
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a quick and simple method for removing the bulk of proteins from biological fluids.
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (or acetonitrile).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Polar Metabolites
This protocol is suitable for extracting polar compounds like 4-hydroxy-2-oxopentanoic acid.
-
After protein precipitation (Protocol 1), add 200 µL of chloroform and 200 µL of water to the supernatant.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to achieve phase separation.
-
The upper aqueous layer, containing the polar metabolites, should be carefully collected for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Organic Acids
This protocol provides a more selective cleanup for acidic compounds.
-
Condition the SPE Cartridge: Use a strong anion exchange (SAX) or mixed-mode anion exchange cartridge. Condition with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load the pre-treated and pH-adjusted sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and basic impurities.
-
Elute: Elute the retained organic acids with an acidic solvent (e.g., 2% formic acid in methanol).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Data Presentation
The following table summarizes the expected performance of different analytical strategies for the analysis of small organic acids, providing a general guide for method selection.
| Analytical Strategy | Typical Recovery (%) | Potential for Signal Suppression Reduction | Key Advantages | Key Disadvantages |
| Protein Precipitation | 80-95 | Low to Moderate | Simple, fast, and inexpensive. | May not remove all interfering matrix components. |
| Liquid-Liquid Extraction | 70-90 | Moderate | Good for removing non-polar interferences like lipids. | Can be labor-intensive and may have lower recovery for highly polar compounds. |
| Solid-Phase Extraction | 85-100 | High | Highly selective cleanup, leading to significant reduction in matrix effects. | More complex and costly than other methods.[5] |
| HILIC-MS | N/A | High | Excellent retention for polar compounds, often with enhanced MS sensitivity.[9] | Can be more challenging to develop robust methods compared to reversed-phase. |
| IC-MS | N/A | High | Specifically designed for the separation of ionic species. | Requires specialized ion chromatography instrumentation. |
| Derivatization-LC-MS | >90 (derivatization efficiency) | High | Improves chromatography and ionization, making the analysis more robust. | Adds an extra step to the workflow and requires careful optimization.[12] |
Visualizations
Caption: A generalized experimental workflow for the analysis of 4-hydroxy-2-oxopentanoic acid, from sample preparation to data analysis.
Caption: A logical troubleshooting guide for addressing low signal and poor peak shape issues.
References
- 1. Untargeted Metabolomics: Extraction of Plasma Metabolites [protocols.io]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. Graphviz [graphviz.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. mpi-bremen.de [mpi-bremen.de]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. aurorabiomed.com [aurorabiomed.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 13. tandfonline.com [tandfonline.com]
- 14. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
selecting the optimal derivatization agent for 4-hydroxy-2-oxopentanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for selecting and optimizing the derivatization of 4-hydroxy-2-oxopentanoic acid for mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in analyzing 4-hydroxy-2-oxopentanoic acid?
4-hydroxy-2-oxopentanoic acid is a multi-functional molecule containing a carboxylic acid, a ketone, and a hydroxyl group. These polar functional groups make the molecule non-volatile and thermally unstable, posing significant challenges for direct analysis, especially by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Derivatization is essential to increase volatility, improve thermal stability, and enhance chromatographic peak shape and detector response.[3][4][5] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve retention on reverse-phase columns, enhance ionization efficiency, and stabilize reactive carbonyl groups.[1][6]
Q2: Which derivatization strategy is best for GC-MS analysis?
For GC-MS, a two-step derivatization approach is highly recommended to ensure all functional groups are addressed and to prevent the formation of multiple derivative peaks.[2][7]
-
Step 1: Oximation (or Methoxyamination): This step targets the ketone (carbonyl) group. Using an agent like Methoxyamine Hydrochloride (MeOx) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the keto group into a stable oxime.[2][8] This prevents the molecule from cyclizing or forming multiple isomers (enol forms) during the subsequent high-temperature silylation step.[2][9]
-
Step 2: Silylation: This step targets the "active hydrogens" on the carboxylic acid and hydroxyl groups.[5][10] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[10][11] MSTFA is often preferred because its by-products are more volatile and less likely to interfere with the chromatogram.[12]
Q3: Can I use a single-step derivatization for GC-MS?
While silylation agents like MSTFA or BSTFA can react with all three functional groups (hydroxyl, carboxylic acid, and the enol-form of the ketone), this is not recommended.[12] Attempting a single-step silylation can lead to incomplete derivatization and the formation of multiple, poorly resolved peaks in the chromatogram, complicating data analysis and quantification.[9] Protecting the ketone group first via oximation provides more robust and reproducible results.[2]
Q4: What are the best derivatization options for LC-MS/MS analysis?
For LC-MS, derivatization aims to improve chromatographic retention and increase detection sensitivity.
-
PFBHA Derivatization: Reacting the keto group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an O-PFBO derivative is a highly effective strategy.[13][14] This method is simple, occurs under mild conditions, and significantly enhances sensitivity in Multiple Reaction Monitoring (MRM) mode.[13][14]
-
Hydrazine Reagents: Reagents like 2-hydrazinoquinoline (HQ) can react with both carbonyl and carboxylic acid groups.[6][7] This approach adds a hydrophobic quinoline moiety, which improves retention on C18 columns and enhances ionization efficiency.[6]
Troubleshooting Guide
Issue 1: Multiple peaks are observed for my derivatized standard.
-
Potential Cause A (GC-MS): Incomplete derivatization or formation of isomers. If the ketone group is not protected before silylation, different enol forms can be silylated, leading to multiple peaks.[9]
-
Solution: Implement a two-step derivatization, using methoxyamination first to stabilize the ketone before proceeding with silylation. Ensure reaction times and temperatures for both steps are optimized to drive the reactions to completion.[2]
-
-
Potential Cause B (GC-MS/LC-MS): Moisture in the sample or reagents. Silylation reagents are extremely sensitive to moisture, which can lead to reagent degradation and incomplete reactions.[3]
-
Solution: Ensure all solvents are anhydrous and that samples are thoroughly dried before adding the silylation reagent. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and use sealed reaction vials.
-
-
Potential Cause C (GC-MS): Injector-related issues. Sample degradation in a hot injector or poor injection technique can cause peak splitting.[9][15]
Issue 2: Poor peak shape (tailing) is observed.
-
Potential Cause A: Incomplete derivatization. Unreacted polar hydroxyl or carboxylic acid groups will interact with active sites in the GC liner and column, causing peak tailing.[16]
-
Solution: Re-optimize the derivatization procedure. Increase the reaction temperature, time, or the amount of derivatizing agent to ensure the reaction goes to completion. Verify completion using a time-course experiment.
-
-
Potential Cause B: Active sites in the GC system. The injector liner, column inlet, or seals can have active silanol groups that interact with the analyte.
-
Solution: Use a fresh, deactivated injector liner. Trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites. Check for and replace any worn seals.[16]
-
Issue 3: Low or no product yield.
-
Potential Cause A: Sub-optimal reaction conditions. Derivatization reactions are sensitive to temperature and time.
-
Potential Cause B: Reagent degradation. Derivatization agents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents and store them according to the manufacturer's instructions, typically in a desiccator or under an inert atmosphere.
-
Data Presentation: Derivatization Agent Comparison
Table 1: Recommended Derivatization Agents for 4-hydroxy-2-oxopentanoic acid
| Agent(s) | Analysis Method | Target Functional Group(s) | Typical Reaction Conditions | Pros | Cons |
| Methoxyamine HCl + MSTFA | GC-MS | Ketone (MeOx), then -COOH & -OH (MSTFA) | MeOx: 30-60 min at 30-37°C; MSTFA: 30-60 min at 60-70°C[2][10][17] | Robust & reproducible; prevents isomer formation; volatile by-products from MSTFA[12] | Two-step process; silylation is moisture-sensitive |
| PFBHA | LC-MS/MS | Ketone | 30 min at 0°C[14] | High sensitivity; stable derivatives; simple one-step reaction under mild conditions[13][14] | Only derivatizes the ketone group; may not sufficiently improve retention for very polar molecules |
| 2-Hydrazinoquinoline (HQ) | LC-MS | Ketone & -COOH | 60 min at 60°C[6] | Derivatizes both keto and acid groups; significantly improves chromatographic retention and ionization[6] | Requires activating agents (DPDS and TPP) for the carboxylic acid reaction[6] |
Table 2: Performance Data for PFBHA Derivatization of Keto Acids for LC-MS/MS Analysis
Data summarized from a study on various keto acids, demonstrating the expected performance of the PFBHA method.[13][14]
| Parameter | Performance Metric |
| Limit of Detection (LOD) | 0.01–0.25 µM |
| Linearity (r²) | > 0.997 |
| Recovery Rate | 96–109% |
| Reproducibility (CV) | 1.1–4.7% |
Experimental Protocols
Protocol 1: Two-Step Methoxyamination-Silylation for GC-MS Analysis
This protocol is a generalized procedure based on common metabolomics workflows.[2][17]
-
Sample Preparation: Aliquot the dried sample extract into a 2 mL autosampler vial.
-
Methoxyamination:
-
Add 20 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate at 37°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide), with 1% TMCS as a catalyst if needed.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature before placing in the autosampler for GC-MS analysis.
-
Protocol 2: PFBHA Derivatization for LC-MS/MS Analysis
This protocol is adapted from a validated method for keto acid analysis.[13][14]
-
Sample Preparation: Place 50 µL of the aqueous sample (e.g., plasma extract) into a microcentrifuge tube.
-
Derivatization:
-
Add 50 µL of 50 mM PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) in an ethanol/water solution.
-
Add 50 µL of 100 mM glycine buffer (pH 2.5).
-
Vortex the mixture and incubate at 0°C (on ice) for 30 minutes.
-
-
Sample Dilution:
-
Add 850 µL of mobile phase (e.g., 0.1% formic acid in water) to the reaction mixture.
-
Vortex thoroughly.
-
-
Analysis: Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
Visualizations
Caption: Figure 1. Decision Tree for Derivatization Agent Selection
Caption: Figure 2. Experimental Workflow for Two-Step GC-MS Derivatization
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. mdpi.com [mdpi.com]
addressing poor reproducibility in 4-hydroxy-2-oxopentanoic acid measurements
Welcome to the technical support center for the analysis of 4-hydroxy-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their measurements.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for measuring 4-hydroxy-2-oxopentanoic acid?
A1: The two most common methods for the quantification of 4-hydroxy-2-oxopentanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analyte.[1][2][3] LC-MS/MS can often analyze the compound directly in a biological matrix after protein precipitation.[1][4]
Q2: Why am I seeing poor peak shapes and low signal intensity in my GC-MS analysis?
A2: Poor peak shapes and low intensity for 4-hydroxy-2-oxopentanoic acid in GC-MS are often due to its low volatility and the presence of polar functional groups (a carboxylic acid and a hydroxyl group). Without derivatization, these groups can interact with active sites in the GC system, leading to peak tailing and signal loss. Incomplete derivatization can also lead to these issues.
Q3: My LC-MS/MS results show significant variability between injections. What could be the cause?
A3: Variability between injections in LC-MS/MS can stem from several sources. The inherent instability of the 4-hydroxy-2-oxopentanoic acid molecule can lead to degradation in the autosampler.[1] Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are another common cause of poor reproducibility.[1] Inconsistent sample preparation, such as incomplete protein precipitation, can also contribute to this variability.
Q4: How can I improve the stability of 4-hydroxy-2-oxopentanoic acid in my samples?
A4: To improve stability, it is recommended to keep samples at low temperatures (e.g., -80°C for long-term storage) and to minimize freeze-thaw cycles.[1][4] For analysis, maintaining the autosampler at a cool temperature (e.g., 4°C) can reduce degradation.[1] Acidifying the sample can also help to stabilize the carboxylic acid group.
Troubleshooting Guides
Issue 1: High Variability in GC-MS Measurements
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Derivatization | Optimize derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent. | Consistent and complete conversion to the derivative, resulting in a single, sharp chromatographic peak. |
| Analyte Degradation | Use fresh derivatization reagents. Analyze samples immediately after derivatization. | Reduced formation of degradation products and improved signal-to-noise ratio. |
| Active Sites in GC System | Use a deactivated liner and column. Regularly bake out the column and injection port. | Improved peak shape (less tailing) and increased analyte response. |
Issue 2: Inconsistent Results in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Perform a matrix effect study by comparing the analyte response in a pure solvent versus a sample matrix.[1] If significant matrix effects are present, consider using a deuterated internal standard or improving sample cleanup (e.g., solid-phase extraction). | Reduced ion suppression or enhancement, leading to more accurate and reproducible quantification. |
| Inefficient Protein Precipitation | Ensure the correct ratio of precipitation solvent (e.g., methanol with formic acid) to plasma is used.[1][4] Vortex thoroughly and centrifuge at a sufficient speed and time to pellet all proteins. | Clear supernatant for injection, minimizing column clogging and inconsistent ionization. |
| Analyte Adsorption | Use deactivated vials and consider adding a small amount of organic solvent to the sample to reduce adsorption to plastic surfaces. | Improved recovery and more consistent results between replicate injections. |
Experimental Protocols
Protocol 1: GC-MS Analysis with Derivatization
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard.
- Precipitate proteins by adding 400 µL of ice-cold methanol.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 60 minutes.
- Cool to room temperature before injection.
3. GC-MS Parameters:
- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)
- Inlet Temperature: 250°C
- Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Ion Source Temperature: 230°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: LC-MS/MS Analysis
1. Sample Preparation:
- To 50 µL of plasma, add an internal standard.
- Precipitate proteins by adding 200 µL of methanol containing 0.1% formic acid.[1][4]
- Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for injection.
2. LC Parameters:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
3. MS/MS Parameters:
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) Transitions: To be optimized for 4-hydroxy-2-oxopentanoic acid and the internal standard.
Visualizations
Caption: Workflow for GC-MS analysis of 4-hydroxy-2-oxopentanoic acid.
Caption: Troubleshooting logic for poor LC-MS/MS reproducibility.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfans.org [ijfans.org]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection Sensitivity of 4-Hydroxy-2-Oxopentanoic Acid
Welcome to the technical support center for the analysis of 4-hydroxy-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for enhancing the detection sensitivity of this and other related α-keto acids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting 4-hydroxy-2-oxopentanoic acid with high sensitivity?
A1: 4-hydroxy-2-oxopentanoic acid, being a small, polar α-keto acid, presents several analytical challenges. These include poor retention on standard reversed-phase liquid chromatography (LC) columns, low ionization efficiency in mass spectrometry (MS), and potential instability during sample preparation and analysis. These factors can lead to low sensitivity and difficulty in quantification, especially in complex biological matrices.
Q2: How can I improve the retention of 4-hydroxy-2-oxopentanoic acid on my LC column?
A2: To improve retention of polar analytes like 4-hydroxy-2-oxopentanoic acid, consider the following:
-
Use a polar-modified column: Columns such as those with a C18 aqueous (AQ) phase or an embedded polar group are designed to provide better retention for polar compounds in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds.
-
Ion-pair chromatography: Introducing an ion-pairing reagent to the mobile phase can increase the retention of ionic analytes on a reversed-phase column.
-
Chemical derivatization: Derivatizing the carboxyl and keto groups can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns.[1]
Q3: What is chemical derivatization and how can it enhance the sensitivity of 4-hydroxy-2-oxopentanoic acid detection?
A3: Chemical derivatization is the process of reacting the target analyte with a labeling reagent to modify its chemical and physical properties. For 4-hydroxy-2-oxopentanoic acid, derivatization can significantly enhance detection sensitivity by:
-
Increasing ionization efficiency: Attaching a permanently charged or easily ionizable group to the molecule improves its response in the mass spectrometer.[2][3]
-
Improving chromatographic behavior: Derivatization can increase the hydrophobicity of the analyte, leading to better retention and peak shape in reversed-phase chromatography.[1]
-
Enhancing stability: Derivatization can stabilize reactive groups like the α-keto acid moiety, preventing degradation during sample processing.[4]
-
Providing characteristic fragmentation: The derivatizing agent can introduce a specific fragment that can be used for highly selective and sensitive detection in tandem mass spectrometry (MS/MS).
Q4: Which derivatization reagents are suitable for 4-hydroxy-2-oxopentanoic acid?
A4: Several derivatization reagents are effective for α-keto acids. The choice of reagent will depend on the analytical platform (e.g., LC-MS, HPLC-UV/Fluorescence) and the specific requirements of the assay. Common reagents include:
-
Girard's Reagents (T and P): These react with the ketone group to introduce a permanently charged quaternary ammonium group, which significantly enhances ionization in positive-ion mode ESI-MS.[3]
-
2-Hydrazinoquinoline (HQ): This reagent can react with both carboxylic acids and ketones, offering a comprehensive derivatization strategy for metabolomic studies.[1]
-
1,2-diamino-4,5-methylenedioxybenzene (DMB): This reagent reacts with α-keto acids to form highly fluorescent derivatives, making it suitable for HPLC with fluorescence detection.[5][6]
-
O-PFBO (O-(2,3,4,5,6-Pentafluorobenzyl)oxime): This reagent is used for the derivatization of keto-groups for analysis by GC-MS or LC-MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 4-hydroxy-2-oxopentanoic acid and other small polar analytes.
Issue 1: Low or No Signal/Peaks
| Possible Cause | Troubleshooting Steps |
| Poor Ionization | • Ensure the mobile phase pH is appropriate for the ionization of 4-hydroxy-2-oxopentanoic acid (typically acidic for positive mode and basic for negative mode, though negative mode is often preferred for acids).• Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).• Consider chemical derivatization to enhance ionization (see FAQs and protocols below). |
| Analyte Degradation | • Prepare samples fresh and keep them cold.• α-Keto acids can be unstable; consider immediate derivatization after sample preparation to stabilize the molecule.[4] |
| Incorrect MS Polarity | • 4-hydroxy-2-oxopentanoic acid is a carboxylic acid and is expected to ionize best in negative ion mode. Verify you are acquiring data in the correct polarity. |
| Instrumental Issues | • Check for leaks in the LC and MS systems.[7]• Ensure the spray needle is not clogged and the spray is stable.[8]• Perform a system suitability test with a known standard to confirm instrument performance. |
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | • Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent | • The injection solvent should be weaker than the initial mobile phase to ensure good peak shape. For reversed-phase LC, use a solvent with a high aqueous content.[9] |
| Secondary Interactions on Column | • Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups on the column, which can cause peak tailing for acidic compounds. |
| Insufficient Column Equilibration | • Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections, especially when running a gradient.[10] |
| Contamination | • A contaminated guard column, analytical column, or MS source can lead to poor peak shapes. Clean or replace these components as necessary.[11] |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | • Use high-purity, LC-MS grade solvents and additives.[12]• Prepare fresh mobile phases daily. |
| Gas Supply Issues | • Ensure high-purity nitrogen is used for the MS source.• Check for leaks in the gas lines.[13] |
| Matrix Effects | • Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.• Ensure adequate chromatographic separation of the analyte from the bulk of the matrix. |
| Carryover | • Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 4-Hydroxy-2-Oxopentanoic Acid without Derivatization
This protocol is adapted from methods for similar short-chain hydroxy and keto acids and serves as a starting point for method development.
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 Aqueous (AQ) column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 0-1 min (2% B), 1-8 min (2-80% B), 8-9 min (80% B), 9-9.1 min (80-2% B), 9.1-12 min (2% B)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transition: To be determined by infusing a standard of 4-hydroxy-2-oxopentanoic acid. The precursor ion will be [M-H]⁻.
-
Protocol 2: Derivatization with Girard's Reagent P for Enhanced Sensitivity
This protocol enhances sensitivity by adding a permanently charged group to the keto function of the analyte.
-
Derivatization Procedure:
-
After sample preparation and evaporation (Step 4 in Protocol 1), reconstitute the dried extract in 50 µL of a 1:1 methanol/water solution.
-
Add 25 µL of 10 mg/mL Girard's Reagent P in 10% acetic acid in methanol.
-
Vortex and incubate at 60°C for 30 minutes.
-
Cool the sample and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Use similar LC conditions as in Protocol 1, but optimize the gradient for the more hydrophobic derivative.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: To be determined by infusing the derivatized standard. The precursor ion will be the [M+H]⁺ of the Girard's P derivative.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of α-keto acids using derivatization, which can be used as a benchmark for method development for 4-hydroxy-2-oxopentanoic acid.
| Analyte Class | Derivatization Reagent | Method | LOD (nM) | LOQ (nM) |
| α-Keto Acids | DMB | HPLC-Fluorescence | 1.3 - 5.4 | 4.2 - 18 |
| Keto Acids | O-PFBO | LC-MS/MS | 0.01 - 0.25 µM | Not Reported |
Data adapted from published methods for similar α-keto acids.[5][14] Actual values for 4-hydroxy-2-oxopentanoic acid must be determined experimentally.
Visualizations
Biochemical Pathway of 4-Hydroxy-2-Oxopentanoic Acid
4-hydroxy-2-oxopentanoic acid is an intermediate in the meta-cleavage pathway for the degradation of aromatic compounds in some bacteria.[7][8][15]
Caption: Metabolic pathway showing the formation and degradation of 4-hydroxy-2-oxopentanoic acid.
General Workflow for Method Development
This workflow outlines the logical steps for developing a sensitive method for 4-hydroxy-2-oxopentanoic acid.
Caption: A logical workflow for developing a sensitive analytical method.
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 4-hydroxy-2-oxovalerate aldolase - Wikipedia [en.wikipedia.org]
- 8. The 4-hydroxy-2-oxovalerate aldolase and acetaldehyde dehydrogenase (acylating) encoded by the nahM and nahO genes of the naphthalene catabolic plasmid pWW60-22 provide further evidence of conservation of meta-cleavage pathway gene sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 4-Hydroxy-2-oxopentanoic acid | C5H8O4 | CID 124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ddtjournal.com [ddtjournal.com]
- 15. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide to Analytical Methods for (4S)-4-hydroxy-2-oxopentanoic acid Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of (4S)-4-hydroxy-2-oxopentanoic acid, a key intermediate in various metabolic pathways.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical techniques and presenting supporting experimental data and protocols.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to other potential analytical techniques for the quantification of this compound. The data presented for the HPLC method is based on established validation parameters for similar organic acids.[3][4][5]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | Enzymatic Assay |
| Linearity (R²) | ≥ 0.999 | > 0.99 | > 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~1 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | ~5 ng/mL | ~5 µg/mL |
| Specificity | Moderate to High | Very High | High | Very High |
| Throughput | Moderate | High | Low to Moderate | High |
| Cost per Sample | Low | High | Moderate | Low to Moderate |
Detailed Experimental Protocols
Validated HPLC-UV Method for this compound Quantification
This section details a robust and validated Reverse-Phase HPLC (RP-HPLC) method for the accurate quantification of this compound. The validation of this method is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (based on the carboxyl and keto chromophores)
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Biological samples (e.g., cell culture supernatant, plasma) may require protein precipitation. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection.
3. Method Validation Protocol:
The analytical method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[7][9]
-
Specificity: The ability of the method to exclusively measure the analyte is assessed by injecting the blank, placebo (matrix without analyte), and the analyte spiked in the matrix. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: Linearity is determined by injecting the calibration standards in triplicate. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[9]
-
Accuracy: The accuracy is evaluated by performing recovery studies at three different concentration levels (low, medium, and high). The percentage recovery should be within 98-102%.[10]
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[10]
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days. The %RSD should be ≤ 2%.[10]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio. The LOD is typically a signal-to-noise ratio of 3:1, and the LOQ is 10:1.[8]
-
Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability.[8]
Visualizations
Metabolic Pathway of 4-Hydroxy-2-oxopentanoic acid
This compound is an intermediate in the degradation of 4-oxalocrotonate. It is formed by the action of 4-oxalocrotonate decarboxylase and is subsequently cleaved by 4-hydroxy-2-oxovalerate aldolase into pyruvate and acetaldehyde.[1]
Caption: Metabolic degradation of 4-oxalocrotonate.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the HPLC method for quantifying this compound.
Caption: HPLC method validation workflow.
References
- 1. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-2-oxopentanoic acid | C5H8O4 | CID 124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. actascientific.com [actascientific.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 4-Hydroxy-2-Oxopentanoic Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 4-hydroxy-2-oxopentanoic acid, a key intermediate in various metabolic pathways. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in research, clinical, and pharmaceutical settings. This document details the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental protocols and a visualization of its metabolic pathway.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 4-hydroxy-2-oxopentanoic acid. These values are representative for the analysis of small organic acids and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by boiling point, detection by mass-to-charge ratio. | Separation based on polarity, detection by precursor and product ion mass-to-charge ratios. |
| Sample Volatility | Non-volatile compounds can be analyzed directly. | Requires derivatization to increase volatility. | Non-volatile compounds can be analyzed directly. |
| Selectivity | Moderate | High | Very High |
| Sensitivity (LOD) | ~1 µg/mL | ~10-100 ng/mL | ~0.1-1 ng/mL |
| Throughput | Moderate | Low to Moderate | High |
| Matrix Effect | Low to Moderate | Low | Moderate to High |
| Cost | Low | Moderate | High |
| Expertise Required | Low | High | High |
Experimental Protocols
Detailed methodologies for the quantification of 4-hydroxy-2-oxopentanoic acid using HPLC-UV, GC-MS, and LC-MS/MS are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of 4-hydroxy-2-oxopentanoic acid in relatively simple matrices where high sensitivity is not required.
Sample Preparation:
-
To 100 µL of plasma or urine, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 95:5 (v/v) 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
Quantification:
-
A calibration curve is constructed by plotting the peak area of 4-hydroxy-2-oxopentanoic acid standards against their known concentrations. The concentration in unknown samples is determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV. This method requires derivatization to make the analyte volatile.
Sample Preparation and Derivatization:
-
Perform protein precipitation as described for the HPLC-UV method.
-
After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 1 hour to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivatized 4-hydroxy-2-oxopentanoic acid.
Quantification:
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially in complex matrices.
Sample Preparation:
-
Protein precipitation is performed as described for the HPLC-UV method.
-
The dried extract is reconstituted in the initial mobile phase.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Spectrometer: Triple quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 4-hydroxy-2-oxopentanoic acid would need to be determined (e.g., by infusion of a standard solution).
Quantification:
-
Similar to GC-MS, an internal standard is used, and a calibration curve is constructed based on the peak area ratios.
Mandatory Visualization
Metabolic Pathway of 4-Hydroxy-2-Oxopentanoic Acid
The following diagram illustrates the key enzymatic reactions in the metabolic pathway of 4-hydroxy-2-oxopentanoic acid.
Caption: Metabolic fate of 4-hydroxy-2-oxopentanoic acid.
A Comparative Guide to the Quantification of 4-hydroxy-2-oxopentanoic acid for Researchers and Drug Development Professionals
A detailed comparison of analytical methodologies for the accurate and precise quantification of 4-hydroxy-2-oxopentanoic acid, a key intermediate in various metabolic pathways.
This guide provides a comprehensive overview of the primary methods for the quantification of 4-hydroxy-2-oxopentanoic acid, offering a comparative analysis of their accuracy, precision, and experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific research needs.
Introduction
4-hydroxy-2-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is a crucial intermediate in the metabolism of certain amino acids and other organic compounds.[1] Its accurate quantification is essential for understanding various physiological and pathological processes. This guide focuses on the two most prevalent and robust analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct comparative studies on 4-hydroxy-2-oxopentanoic acid are limited, this guide leverages validation data from structurally similar keto acids to provide a reliable reference for performance evaluation.
Comparison of Quantification Methods
The selection of a quantification method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of LC-MS/MS and GC-MS for the analysis of keto acids, based on available literature for analogous compounds.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity followed by detection based on mass-to-charge ratio of fragmented ions. | Separation of volatile derivatives based on boiling point followed by detection based on mass-to-charge ratio. |
| Accuracy (% Recovery) | Typically high, often in the range of 88-110% for similar keto acids.[2] | Generally good, but can be influenced by the efficiency of the derivatization step. |
| Precision (%RSD) | High precision with Relative Standard Deviation (RSD) values typically below 15%.[2] | Good precision, with RSDs generally below 15%, though variability can be introduced during derivatization. |
| Sensitivity (LOD/LOQ) | Very high sensitivity, capable of detecting analytes in the low ng/mL to pg/mL range.[3] | High sensitivity, often in the low ng/mL range, dependent on the derivatization agent used.[4] |
| Sample Preparation | Often involves protein precipitation and filtration. Derivatization is not always necessary. | Requires derivatization to increase volatility and thermal stability, which can be a multi-step process. |
| Throughput | Generally higher throughput due to simpler sample preparation and faster analysis times. | Can be lower throughput due to the time required for derivatization and longer chromatographic runs. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components.[5] | Less prone to matrix effects in the ionization source compared to ESI-MS. |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost compared to LC-MS/MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for LC-MS/MS and GC-MS analysis of keto acids, which can be adapted for 4-hydroxy-2-oxopentanoic acid.
LC-MS/MS Quantification of 4-hydroxy-2-oxopentanoic acid (Adapted from a method for similar keto acids)
This protocol is based on a validated method for 3-hydroxypentanoic acid and 3-oxopentanoic acid and can be optimized for 4-hydroxy-2-oxopentanoic acid.[2]
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of a protein precipitation solution (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. The transitions for 4-hydroxy-2-oxopentanoic acid would need to be determined by direct infusion.
4. Validation Parameters (based on analogous compounds):
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy: Determined by the recovery of spiked samples, typically 85-115%.
-
Precision: Assessed by the relative standard deviation (%RSD) of replicate measurements, typically <15%.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision.
GC-MS Quantification of 4-hydroxy-2-oxopentanoic acid
This protocol requires a derivatization step to make the analyte volatile.
1. Sample Preparation and Derivatization:
-
Perform an initial extraction of the analyte from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a set time to ensure complete derivatization.
2. GC Conditions:
-
Column: A suitable capillary column for separating fatty acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.
-
Injection Mode: Splitless injection.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
Metabolic Pathway of 4-hydroxy-2-oxopentanoic acid
Understanding the metabolic context of 4-hydroxy-2-oxopentanoic acid is vital for interpreting quantitative data. This compound is involved in the degradation of certain xenobiotics and amino acids.[1]
Caption: Metabolic pathway of 4-hydroxy-2-oxopentanoic acid.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of 4-hydroxy-2-oxopentanoic acid using LC-MS/MS.
Caption: LC-MS/MS experimental workflow.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of 4-hydroxy-2-oxopentanoic acid. LC-MS/MS generally offers higher throughput and sensitivity with simpler sample preparation, making it well-suited for large-scale studies. GC-MS, while often requiring a derivatization step, can be a cost-effective and robust alternative, particularly when matrix effects are a concern. The choice of method should be guided by the specific requirements of the study, including the sample matrix, desired level of sensitivity, and available resources. The protocols and data presented in this guide provide a solid foundation for the development and validation of accurate and precise quantification methods for this important metabolic intermediate.
References
- 1. 4-Hydroxy-2-oxopentanoic acid - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Stereospecific Enzymatic Assays for (4S)-4-Hydroxy-2-Oxopentanoic Acid
For researchers and professionals in drug development and metabolic studies, the accurate quantification of specific stereoisomers of bioactive molecules is paramount. This guide provides a comparative overview of a stereospecific enzymatic assay for (4S)-4-hydroxy-2-oxopentanoic acid, a chiral keto-acid involved in various metabolic pathways. The performance of the enzymatic method is contrasted with established analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical method for this compound depends on the specific requirements of the study, such as the need for stereospecificity, sample throughput, and sensitivity. While chromatographic methods offer high precision, enzymatic assays can provide a unique advantage in terms of stereoselectivity and simplicity.
| Parameter | Stereospecific Enzymatic Assay | Chiral HPLC | GC-MS (with derivatization) |
| Principle | Enzyme-catalyzed reaction specific to the (4S)-enantiomer, coupled to a detectable signal (e.g., NADH oxidation). | Chromatographic separation of enantiomers on a chiral stationary phase, followed by detection (e.g., UV, MS). | Separation of volatile derivatives by gas chromatography and identification/quantification by mass spectrometry. |
| Stereospecificity | High (dependent on enzyme selection). | High (dependent on the chiral column). | Can be achieved with chiral derivatizing agents or chiral columns. |
| Sensitivity | Moderate to high (can be enhanced with signal amplification). | Moderate. | High. |
| Throughput | High (amenable to microplate formats). | Low to moderate. | Moderate. |
| Sample Preparation | Minimal (cell lysates or purified samples). | Requires filtration and sometimes derivatization. | Requires extraction and derivatization. |
| Equipment | Spectrophotometer or microplate reader. | HPLC system with a chiral column and detector. | GC-MS system. |
| Cost per Sample | Low to moderate. | Moderate to high. | High. |
| Development Time | Moderate (requires enzyme selection and optimization). | Moderate (requires column and mobile phase optimization). | Moderate to high (requires derivatization and method development). |
Stereospecific Enzymatic Assay: A Detailed Look
A highly promising approach for the stereospecific quantification of this compound involves the use of a stereospecific dehydrogenase. Based on substrate specificity studies, L-lactate dehydrogenase (L-LDH) and D-hydroxyisocaproate dehydrogenase (D-HicDH) are excellent candidates. Since this compound is an L-2-hydroxy acid, L-LDH would be the enzyme of choice. The assay is based on the enzyme-catalyzed oxidation of the hydroxyl group to a ketone, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the concentration of the (4S)-enantiomer.
Experimental Protocol: Enzymatic Assay
This protocol is adapted from general procedures for L-lactate dehydrogenase assays.
1. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
NAD+ Solution: 10 mM NAD+ in assay buffer.
-
L-Lactate Dehydrogenase (L-LDH): A solution of L-LDH from a suitable source (e.g., rabbit muscle) in assay buffer, with a concentration optimized for the desired reaction rate.
-
This compound Standard Solutions: A series of known concentrations in assay buffer for generating a standard curve.
-
Sample: The biological sample or reaction mixture containing this compound.
2. Assay Procedure:
-
In a 96-well microplate or a cuvette, add 150 µL of the assay buffer.
-
Add 20 µL of the NAD+ solution.
-
Add 10 µL of the sample or standard solution.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the L-LDH solution.
-
Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader or spectrophotometer.
3. Data Analysis:
-
Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of any background reaction (a blank reaction without the substrate).
-
Construct a standard curve by plotting the initial reaction rates of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its reaction rate on the standard curve.
Logical Workflow for the Enzymatic Assay
Caption: Workflow of the stereospecific enzymatic assay.
Alternative Methods: HPLC and GC-MS
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. For this compound, a chiral stationary phase, such as a cyclodextrin-based column, can be employed.
Experimental Protocol: Chiral HPLC
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Chiral Column: A suitable chiral column (e.g., Astec CHIROBIOTIC V2).
-
Mobile Phase: An optimized mixture of solvents, such as acetonitrile and a buffer (e.g., ammonium acetate), run in isocratic mode.
-
Sample Preparation: Samples should be filtered through a 0.22 µm filter before injection.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is a gold standard for the quantification of small molecules. For non-volatile compounds like hydroxy acids, derivatization is necessary to increase their volatility.
Experimental Protocol: GC-MS
-
Extraction: Extract the analyte from the sample using a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample.
-
Derivatization: Derivatize the extracted analyte to make it volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient to separate the analytes.
-
MS Detection: Electron ionization (EI) with selective ion monitoring (SIM) for quantification.
-
Signaling Pathway Context
This compound is an intermediate in the metabolism of certain amino acids and other compounds. Its accurate measurement is crucial for understanding these metabolic pathways.
comparing the efficacy of different chiral columns for enantiomeric separation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral stationary phase (CSP) is paramount for the successful enantiomeric separation of chiral compounds. This guide provides a comparative overview of the efficacy of various chiral columns, supported by experimental data, to aid researchers in making informed decisions for their specific analytical challenges. Polysaccharide-based columns, particularly those with cellulose and amylose derivatives, are widely utilized due to their broad applicability and high enantioselectivity.[1]
Performance Comparison of Chiral Columns
The efficacy of a chiral column is primarily evaluated based on its ability to provide baseline separation of enantiomers, which is quantified by the resolution (Rs), selectivity (α), and retention factor (k'). Below are comparative data from studies on the separation of common pharmaceuticals.
Separation of Fluoxetine Enantiomers
A study comparing five different chiral stationary phases for the separation of fluoxetine enantiomers demonstrated that baseline separation (Rs > 1.5) was achieved on Chiralcel OD-H, Chiralpak AD-H, and Cyclobond I 2000 DM columns. The best overall separation was observed on the Cyclobond I 2000 DM column, which provided the highest resolution.
| Chiral Column | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) |
| Chiralcel OD-H | Tris(3,5-dimethylphenyl carbamate) cellulose | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 1.0 | 1.65 | 1.12 |
| Chiralpak AD-H | Tris(3,5-dimethylphenyl carbamate) amylose | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 1.0 | 1.70 | 1.13 |
| Cyclobond I 2000 DM | 5-dimethyl-β-cyclodextrin | Methanol/0.2% Triethylamine acetic acid (25/75, pH 3.8) | 0.8 | 2.30 | 1.20 |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | Hexane/Isopropanol/Diethylamine (99/1/0.1) | 1.0 | - | - |
| Kromasil CHI-TBB | 0,0′-bis(4-tert-butylbenzoyl)-N,N′-diallyl-L-tartar diamide | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 1.0 | - | - |
| Data sourced from a comparative study on fluoxetine enantiomer separation. |
Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The enantiomeric separation of NSAIDs has been extensively studied on various polysaccharide-based columns. In one study, Chiralpak AD showed superior performance for the separation of ibuprofen and ketoprofen compared to other tested columns.[2] For naproxen, a study utilizing reversed-phase chiral columns found that an AS-3R column provided excellent enantioselectivity, with a resolution of 2.55 achieved in under 6 minutes.[3]
| Analyte | Chiral Column | Mobile Phase | Resolution (Rs) | Selectivity (α) |
| Ibuprofen | Chiralpak AD | Hexane/Ethanol/Acetic Acid (90/10/0.1) | 1.73 | 1.08 |
| Ketoprofen | Chiralpak IA | Hexane/Isopropanol/Trifluoroacetic Acid (90/10/0.1) | 1.77 | 1.08 |
| Flurbiprofen | Chiralpak IA | Hexane/Isopropanol/Trifluoroacetic Acid (90/10/0.1) | 3.12 | 1.44 |
| Naproxen | AS-3R | Acetonitrile/Water/Acetic Acid | 2.55 | - |
| Data compiled from studies on NSAID separation.[2][3] |
Separation of Beta-Blockers
A comparative study on the separation of propranolol enantiomers using α-Glycoprotein (AGP) and β-Cyclodextrin (BCD) stationary phases revealed that while both columns could achieve separation, the AGP stationary phase offered a significantly faster analysis time.[4]
| Analyte | Chiral Column | Mobile Phase | Retention Time (S-enantiomer) | Retention Time (R-enantiomer) |
| Propranolol | α-Glycoprotein | Propan-2-ol/Ammonium Acetate (0.5:99.5) | 7.25 min | 11.82 min |
| Propranolol | β-Cyclodextrin | Acetonitrile/Ethanol/Acetic Acid/Triethylamine (960:40:4:3) | 16.18 min | 18.50 min |
| Data from a comparative study on propranolol separation.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols from the cited studies.
General Protocol for Polysaccharide-Based Columns (Normal Phase)
-
Columns: Chiralcel OD-H (250 x 4.6 mm, 5 µm), Chiralpak AD-H (250 x 4.6 mm, 5 µm), Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is commonly used. Acidic or basic additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often added at low concentrations (e.g., 0.1%) to improve peak shape and resolution.
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Temperature: Ambient or controlled, often around 25°C.
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 226 nm for fluoxetine).
General Protocol for Cyclodextrin-Based Columns (Reversed Phase)
-
Column: Cyclobond I 2000 DM (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer (e.g., triethylamine acetic acid buffer) is typical. The pH of the aqueous phase can be adjusted to optimize separation.
-
Flow Rate: Generally in the range of 0.5 to 1.0 mL/min.
-
Temperature: Controlled, for instance, at 20°C.
-
Detection: UV detection at a suitable wavelength.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of different chiral columns.
Caption: Workflow for Chiral Column Efficacy Comparison.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
A Comparative Guide to the Analytical Techniques for 4-hydroxy-2-oxopentanoic acid
The accurate quantification and characterization of 4-hydroxy-2-oxopentanoic acid (HOPA), a significant intermediate in various metabolic pathways, is crucial for researchers in numerous scientific fields. This guide provides a comprehensive overview and comparison of the primary analytical techniques employed for HOPA analysis, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and performance data from closely related compounds are presented to offer practical insights for drug development professionals and scientists.
Introduction to 4-hydroxy-2-oxopentanoic acid
4-hydroxy-2-oxopentanoic acid, also known as 4-hydroxy-2-oxovalerate, is a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid.[1] It plays a role as an Escherichia coli metabolite and is functionally related to valeric acid.[1] Its accurate measurement in biological matrices is essential for understanding metabolic fluxes and disease pathogenesis.
Core Analytical Strategies: GC-MS vs. LC-MS/MS
The two predominant platforms for the quantitative analysis of small organic acids like HOPA are GC-MS and LC-MS/MS. Each technique offers distinct advantages and presents unique challenges.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high chromatographic resolution and is a robust tool for the analysis of volatile and thermally stable compounds. For polar analytes such as HOPA, which possess both hydroxyl and carboxylic acid functional groups, derivatization is a mandatory step to increase volatility and thermal stability.[2] Common derivatization approaches include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, and alkylation, such as esterification.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of compounds in complex biological matrices. A key advantage of LC-MS/MS is its ability to often analyze compounds without the need for derivatization, thus simplifying sample preparation. This technique offers high sensitivity and selectivity, making it particularly suitable for the analysis of low-abundance metabolites.
Quantitative Performance Comparison
Table 1: Quantitative Performance Data for a Validated LC-MS/MS Method for Hydroxy- and Oxopentanoic Acids in Human Plasma[4]
| Parameter | 3-hydroxypentanoic acid | 3-oxopentanoic acid |
| Linearity Range | 0.078–5 µg/mL | 0.156–10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.078 µg/mL | 0.156 µg/mL |
| Intra-day Precision (%RSD) | ||
| LLOQ | 6.4% | 7.1% |
| Low QC (0.225 / 0.450 µg/mL) | 4.9% | 5.3% |
| Medium QC (2 / 4 µg/mL) | 3.5% | 4.2% |
| High QC (4 / 8 µg/mL) | 3.0% | 3.8% |
| Inter-day Precision (%RSD) | ||
| LLOQ | 7.2% | 8.0% |
| Low QC (0.225 / 0.450 µg/mL) | 5.8% | 6.1% |
| Medium QC (2 / 4 µg/mL) | 4.3% | 5.0% |
| High QC (4 / 8 µg/mL) | 3.9% | 4.5% |
| Intra-day Accuracy (% Bias) | ||
| LLOQ | -3.8% | -4.5% |
| Low QC (0.225 / 0.450 µg/mL) | -2.7% | -3.1% |
| Medium QC (2 / 4 µg/mL) | -1.9% | -2.3% |
| High QC (4 / 8 µg/mL) | -1.7% | -2.0% |
| Inter-day Accuracy (% Bias) | ||
| LLOQ | -4.3% | -5.1% |
| Low QC (0.225 / 0.450 µg/mL) | -3.3% | -3.8% |
| Medium QC (2 / 4 µg/mL) | -2.5% | -2.9% |
| High QC (4 / 8 µg/mL) | -2.2% | -2.6% |
| Recovery | ||
| Low QC | 88.2% (86.3–89.4%) | 98.0% (95.8–99.5%) |
| Medium QC | 93.7% (89.0–96.5%) | 108.6% (103.2–114.6%) |
| High QC | 94.0% (92.1–97.4%) | 109.5% (107.1–113.3%) |
Experimental Protocols
LC-MS/MS Method for 3-hydroxypentanoic acid and 3-oxopentanoic acid[4]
This protocol is adapted from a validated method and can serve as a starting point for the analysis of 4-hydroxy-2-oxopentanoic acid.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (Sulbactam at 0.2 µg/mL).
-
Add 400 µL of methanol.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (water:methanol, 95:5, v/v).
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (specific dimensions not provided).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: (Details of the gradient profile would need to be optimized for HOPA).
-
Retention Times: 3-hydroxypentanoic acid (3.85 min), 3-oxopentanoic acid (4.23 min), Sulbactam (IS) (5.11 min).
3. Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
(Specific MRM transitions for HOPA would need to be determined by infusing a standard of the analyte).
GC-MS Method with Derivatization for Organic Acids[5][6]
This generalized protocol is based on a validated method for a range of organic acids in microbial samples and highlights the necessary derivatization step.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a strong anionic exchange (SAX) cartridge with methanol and equilibrate with the appropriate buffer.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the organic acids with a suitable solvent.
-
Evaporate the eluate to dryness.
2. Derivatization (Silylation):
-
To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).[2]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is programmed to separate the derivatized analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for quantification.
Mandatory Visualizations
Caption: Generalized analytical workflow for 4-hydroxy-2-oxopentanoic acid.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of 4-hydroxy-2-oxopentanoic acid. The choice between them will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS offers the advantage of simplified sample preparation by often circumventing the need for derivatization. However, GC-MS, with an appropriate derivatization strategy, can provide excellent chromatographic separation and robust quantification. The provided experimental protocols for analogous compounds offer a solid foundation for the development and validation of a specific and sensitive method for 4-hydroxy-2-oxopentanoic acid.
References
- 1. 4-Hydroxy-2-oxopentanoic acid | C5H8O4 | CID 124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4S)-4-hydroxy-2-oxopentanoic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of (4S)-4-hydroxy-2-oxopentanoic acid, a key intermediate in various metabolic pathways.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to conduct a thorough risk assessment. Based on the known properties of similar alpha-keto acids and general chemical safety principles, the following hazards should be considered:
-
Eye Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]
-
Skin Irritation: May cause skin irritation upon prolonged contact.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
II. Disposal Decision Workflow
The proper disposal route for this compound depends on its concentration, the total volume of waste, and local regulations. The following workflow provides a logical approach to determining the appropriate disposal method.
III. Experimental Protocols for Disposal
This procedure is only suitable for small quantities (typically less than 100 grams or 100 milliliters per day) of dilute aqueous solutions of this compound that do not contain other hazardous materials, such as heavy metals.[3]
Materials:
-
Waste solution of this compound
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (goggles, gloves, lab coat)
-
Stir bar and stir plate (optional)
Procedure:
-
Dilution: If the solution is concentrated, dilute it with at least 10 parts water in a suitable container.[4]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution while stirring. Be cautious as this may generate some gas (CO₂).
-
pH Monitoring: Periodically check the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH is between 5.5 and 9.0.[3][4]
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, flush the neutralized solution down the sanitary sewer with a large volume of running water (at least 20 parts water).[4]
For larger quantities, concentrated solutions, or waste containing other hazardous chemicals, the following procedure for collection and disposal as hazardous waste must be followed.
Materials:
-
A designated and compatible hazardous waste container (e.g., a clearly labeled, sealable plastic container).[5]
-
Hazardous waste labels
-
Appropriate PPE
Procedure:
-
Container Selection: Choose a waste container that is compatible with the chemical waste. Plastic containers are generally preferred.[5]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name, "this compound," and any other components of the waste stream.
-
Waste Collection: Carefully transfer the waste into the labeled container. Do not mix incompatible wastes. For example, store acids and bases separately.[6]
-
Container Management: Keep the waste container securely sealed except when adding waste.[5][6] Store the container in a designated satellite accumulation area.[5][6]
-
Waste Pickup: Once the container is full or has been accumulating for a set period (check your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[5]
IV. Quantitative Disposal Parameters
| Parameter | Guideline | Citation |
| Drain Disposal pH Range | 5.5 - 10.5 | [3] |
| Maximum Quantity for Drain Disposal | A few hundred grams or milliliters per day | [3] |
| Maximum Hazardous Waste in Satellite Accumulation Area | 55 gallons | [5] |
| Maximum Acutely Toxic Waste in Satellite Accumulation Area | 1 quart (liquid) or 1 kilogram (solid) | [5] |
V. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills or if you feel it is unsafe to handle the spill, evacuate the area and contact your institution's emergency response team.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for any chemical before handling and disposal. Local, state, and federal regulations may vary and must be followed.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (4S)-4-hydroxy-2-oxopentanoic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (4S)-4-hydroxy-2-oxopentanoic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure research setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause serious eye damage and may cause respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Chemical splash goggles are essential. A face shield should be worn in conjunction with goggles when there is a higher risk of splashes[1][2][3]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids[2][4]. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A chemical-resistant lab coat or apron should be worn to protect against spills and splashes[1][5]. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust is generated, avoid breathing it in. If ventilation is inadequate, a respirator with an appropriate cartridge should be used. |
| Foot Protection | Closed-Toe Shoes | Protects feet from potential spills[1]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Proper handling procedures are critical to prevent exposure and accidents. The following workflow outlines the necessary steps for safely working with this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work[4].
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure that all handling of the solid compound is performed in a certified chemical fume hood to minimize inhalation exposure[1][6].
-
-
Handling:
-
When weighing or transferring the compound, do so carefully to avoid generating dust.
-
Use appropriate tools, such as spatulas and glassware, for accurate and safe measurement and transfer.
-
If preparing a solution, always add the acid to the solvent slowly while stirring[1]. Never add solvent to the acid.
-
-
In Case of a Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).
-
For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.
-
Collect the spilled material and place it in a suitable container for disposal.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of waste handlers.
Caption: Logical Flow for the Disposal of this compound Waste.
Disposal Protocols:
-
Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
-
Solid waste, such as contaminated gloves, weigh paper, and paper towels, should be placed in a designated, clearly labeled, and sealed waste bag.
-
Liquid waste, including unused solutions, should be collected in a dedicated, labeled, and sealed waste container.
-
-
Containerization:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Ensure containers are properly sealed to prevent leaks or spills.
-
-
Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical. Do not pour chemical waste down the drain.
-
By implementing these comprehensive safety and handling protocols, you can foster a secure research environment and build a culture of safety within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
